molecular formula C39H38O12 B13640893 Dadahol A

Dadahol A

Cat. No.: B13640893
M. Wt: 698.7 g/mol
InChI Key: IKHAPHPJWABCCU-UHFFFAOYSA-N
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Description

Dadahol A is a useful research compound. Its molecular formula is C39H38O12 and its molecular weight is 698.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H38O12

Molecular Weight

698.7 g/mol

IUPAC Name

3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3

InChI Key

IKHAPHPJWABCCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Dadahol A: A Technical Primer on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, botanical origin, and biological activities of the neolignan Dadahol A. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth information on the compound's isolation, structural elucidation, and its inhibitory effects on cyclooxygenase enzymes.

Executive Summary

This compound is a naturally occurring neolignan that, along with its counterpart Dadahol B, was first isolated from the twigs of Artocarpus dadah, a plant belonging to the Moraceae family. Initial reports erroneously cited its origin as Morus alba (White Mulberry), a discrepancy that is clarified by the primary literature. Spectroscopic and chemical analysis established the unique structures of these compounds. Subsequent biological evaluation revealed their activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory pathway. This guide provides the quantitative data on their inhibitory potency, details the experimental protocols for their isolation and biological assessment, and visualizes the relevant biological and experimental workflows.

Discovery and Origin

This compound and Dadahol B were first discovered and isolated by a team of researchers led by Su et al., as documented in the Journal of Natural Products[1]. The compounds were extracted from the ethyl acetate-soluble fraction of the twigs of Artocarpus dadah[1]. This finding is significant as it corrects earlier, less substantiated claims that this compound originated from Morus alba. The isolation of these novel neolignans expanded the known phytochemical profile of the Artocarpus genus.

The discovery was part of a broader investigation into the chemical constituents of Artocarpus dadah bark and twigs, which also led to the identification of several other known and novel compounds, including prenylated stilbenoids and a new benzofuran (B130515) derivative[1].

Quantitative Data: Cyclooxygenase Inhibition

This compound and Dadahol B were evaluated for their inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound >100>100
Dadahol B >100>100
Indomethacin (Control)0.091.9

Data sourced from Su et al., J. Nat. Prod., 2002.

The results indicate that under the assay conditions used in the original study, both this compound and Dadahol B were inactive as inhibitors of COX-1 and COX-2 at concentrations up to 100 µM[1].

Experimental Protocols

The following sections provide a detailed methodology for the key experiments as described in the primary literature.

Isolation of this compound and B

The process of isolating this compound and B involved a multi-step extraction and chromatographic procedure.

G cluster_extraction Extraction and Fractionation cluster_chromatography Chromatographic Separation Twigs Twigs of Artocarpus dadah Extract Ethyl Acetate-Soluble Extract Twigs->Extract Extraction Fractionation Fractionation of Extract Extract->Fractionation Isolation Isolation of Compounds Fractionation->Isolation Spectroscopic and Chemical Methods Dadahol_A_B This compound and Dadahol B Isolation->Dadahol_A_B Identification G cluster_assay COX Inhibition Assay Enzyme_Prep Preparation of COX-1 and COX-2 Enzymes Incubation Incubation of Enzymes with Test Compounds Enzyme_Prep->Incubation Substrate_Add Addition of Arachidonic Acid (Substrate) Incubation->Substrate_Add PGE2_Measure Measurement of Prostaglandin E2 (PGE2) Production Substrate_Add->PGE2_Measure IC50_Calc Calculation of IC50 Values PGE2_Measure->IC50_Calc Data Analysis Test_Compounds This compound, Dadahol B, Indomethacin Test_Compounds->Incubation G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 and COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Dadahol_A This compound Dadahol_A->COX_Enzymes Inhibition (Inactive at tested concentrations)

References

The Putative Biosynthetic Pathway of Dadahol A in Morus alba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the putative biosynthetic pathway of Dadahol A, a complex neolignan found in Morus alba (white mulberry). Given the absence of a fully elucidated pathway in the current scientific literature, this document presents a hypothesized route based on established principles of phenylpropanoid and neolignan biosynthesis in plants. The guide provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and key intermediates. Furthermore, it includes representative experimental protocols for the characterization of the enzyme families involved and summarizes available quantitative data on relevant precursor molecules in Morus alba.

Introduction to this compound and its Biosynthetic Precursors

This compound is a neolignan derivative isolated from the twigs of Morus alba. Its intricate structure suggests a biosynthetic origin rooted in the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites, including lignans, flavonoids, and stilbenoids. The core building blocks of this compound are derived from the monolignols, p-coumaryl alcohol and coniferyl alcohol. These monolignols are, in turn, synthesized from the amino acid L-phenylalanine via a series of enzymatic reactions.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Phenylpropanoid Pathway: The formation of the primary precursors, p-coumaroyl-CoA and feruloyl-CoA.

  • Monolignol Biosynthesis: The reduction of the CoA-thioesters to their corresponding alcohols.

  • Oxidative Coupling and Tailoring Reactions: The dimerization of monolignols to form the neolignan scaffold, followed by further enzymatic modifications to yield this compound.

Stage 1: The Phenylpropanoid Pathway

The general phenylpropanoid pathway is a well-established metabolic route that provides the foundational precursors for a vast number of plant natural products.[1] In Morus alba, this pathway is active and leads to the production of various phenolic compounds.[2][3] The initial steps are as follows:

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid .

  • trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid .[1]

  • p-Coumaric acid is subsequently activated to its thioester, p-coumaroyl-CoA , by 4-Coumarate:CoA Ligase (4CL) .[1]

To generate the feruloyl-CoA precursor, two additional enzymatic steps are required:

  • p-Coumaroyl-CoA is hydroxylated at the 3-position by p-Coumaroyl Shikimate Transferase (CST) and p-Coumarate 3-Hydroxylase (C3H) .

  • The resulting caffeoyl-CoA is then methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to produce feruloyl-CoA .

// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="trans-Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Caffeoyl_CoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Feruloyl_CoA [label="Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Phe -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL"]; p_Coumaroyl_CoA -> Caffeoyl_CoA [label="CST/C3H"]; Caffeoyl_CoA -> Feruloyl_CoA [label="CCoAOMT"]; } dot Caption: The Phenylpropanoid Pathway leading to monolignol precursors.

Stage 2: Monolignol Biosynthesis

The activated CoA-esters are then reduced to their corresponding alcohols:

  • p-Coumaroyl-CoA is reduced to p-coumaryl alcohol in a two-step reaction catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) .

  • Similarly, feruloyl-CoA is reduced to coniferyl alcohol by the action of CCR and CAD .

// Nodes p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; p_Coumaryl_Aldehyde [label="p-Coumaryl Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaryl_Alcohol [label="p-Coumaryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Feruloyl_CoA [label="Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Coniferyl_Aldehyde [label="Coniferyl Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Coniferyl_Alcohol [label="Coniferyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges p_Coumaroyl_CoA -> p_Coumaryl_Aldehyde [label="CCR"]; p_Coumaryl_Aldehyde -> p_Coumaryl_Alcohol [label="CAD"];

Feruloyl_CoA -> Coniferyl_Aldehyde [label="CCR"]; Coniferyl_Aldehyde -> Coniferyl_Alcohol [label="CAD"]; } dot Caption: Reduction of CoA-esters to monolignols.

Stage 3: Oxidative Coupling and Tailoring Reactions

This stage represents the least understood part of the pathway and is largely speculative.

  • Oxidative Coupling: One molecule of p-coumaryl alcohol and one molecule of coniferyl alcohol undergo oxidative coupling to form a neolignan radical. This reaction is likely catalyzed by a laccase or peroxidase . The stereochemistry of this coupling is putatively controlled by a dirigent protein (DP) , leading to a specific neolignan intermediate.

  • Further Modifications: The resulting neolignan intermediate would then undergo a series of tailoring reactions, including hydroxylations, methylations, and esterifications, to yield the final complex structure of this compound. These reactions are likely catalyzed by enzymes such as cytochrome P450 monooxygenases , O-methyltransferases (OMTs) , and acyltransferases . The two p-coumaroyl ester moieties in this compound are likely transferred from p-coumaroyl-CoA by specific acyltransferases.

// Nodes p_Coumaryl_Alcohol [label="p-Coumaryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coniferyl_Alcohol [label="Coniferyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neolignan_Intermediate [label="Neolignan Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dadahol_A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {p_Coumaryl_Alcohol, Coniferyl_Alcohol} -> Neolignan_Intermediate [label="Laccase/Peroxidase\n+ Dirigent Protein"]; {Neolignan_Intermediate, p_Coumaroyl_CoA} -> Dadahol_A [label="Hydroxylases,\nOMTs,\nAcyltransferases"]; } dot Caption: Putative final steps in this compound biosynthesis.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available, studies on Morus alba have quantified the concentrations of its precursors in various tissues. This data provides a baseline for understanding the metabolic flux towards this compound.

CompoundPlant PartConcentration (mg/g dry weight)Reference
p-Coumaric acid Twigs0.26 ± 0.11
Fruits0.03 ± 0.01
Chlorogenic acid Leaves19.99 ± 9.36
Root Barks6.77 ± 8.81
Fruits3.21 ± 2.40
Rutin Leaves3.25 ± 1.47
Fruits1.35 ± 0.84
Isoquercitrin Leaves3.83 ± 2.42
Fruits0.66 ± 0.60
Oxyresveratrol Twigs6.15 ± 8.47
Root Barks1.27 ± 1.19
1-Deoxynojirimycin Leaves0.103–0.12%
Total Phenolics Leaves7.9 g/100 g of extract
Cellulose -57.4%
Hemicellulose -16.3%
Lignin -13.3%

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of various biochemical and molecular biology techniques. Below are representative protocols for key enzyme assays and experimental approaches that would be instrumental in this endeavor.

Isotopic Labeling Studies

Stable isotope labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites.

Objective: To confirm the precursor-product relationship between L-phenylalanine, p-coumaric acid, ferulic acid, and this compound.

Methodology:

  • Precursor Administration: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-p-coumaric acid) to Morus alba cell cultures or excised twigs.

  • Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

  • Metabolite Extraction: Perform a comprehensive extraction of metabolites from the plant tissue.

  • LC-MS Analysis: Analyze the extract using high-resolution liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the isotopic label into this compound and its proposed intermediates.

  • Data Analysis: Compare the mass spectra of labeled and unlabeled samples to confirm the incorporation of the stable isotope and to calculate the labeling efficiency.

// Nodes Labeled_Precursor [label="Administer ¹³C-Labeled Precursor\n(e.g., L-Phenylalanine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate Morus alba\n(cell culture or twigs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nPathway Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Labeled_Precursor -> Incubation; Incubation -> Extraction; Extraction -> LCMS; LCMS -> Analysis; } dot Caption: Workflow for isotopic labeling studies.

Enzyme Assays

4.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To quantify the activity of PAL in crude protein extracts from Morus alba.

Methodology:

  • Protein Extraction: Homogenize Morus alba tissue in an appropriate extraction buffer and quantify the total protein concentration.

  • Reaction Mixture: Prepare a reaction mixture containing L-phenylalanine as the substrate in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.8).

  • Enzyme Reaction: Initiate the reaction by adding the crude protein extract to the reaction mixture and incubate at a specific temperature (e.g., 37°C).

  • Spectrophotometric Measurement: Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time.

  • Activity Calculation: Calculate the specific activity of PAL (e.g., in µmol of cinnamic acid formed per minute per mg of protein).

4.2.2. Laccase Activity Assay

Objective: To measure the activity of laccases, the putative enzymes involved in monolignol oxidation.

Methodology:

  • Protein Extraction: Prepare a crude protein extract from Morus alba tissue.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable substrate for laccase, such as syringaldazine (B1682856) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Enzyme Reaction: Start the reaction by adding the protein extract and incubate.

  • Spectrophotometric Measurement: Measure the rate of substrate oxidation by monitoring the change in absorbance at a specific wavelength (e.g., 525 nm for syringaldazine, 420 nm for ABTS).

  • Activity Calculation: Determine the laccase activity based on the rate of absorbance change.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To functionally characterize the candidate genes encoding the enzymes in the this compound biosynthetic pathway.

Methodology:

  • Gene Identification: Identify candidate genes in the Morus alba genome or transcriptome based on homology to known biosynthetic enzymes (e.g., PAL, C4H, 4CL, CCR, CAD, laccases, dirigent proteins, OMTs, acyltransferases).

  • Gene Cloning and Vector Construction: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast expression).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, yeast, or insect cells) and induce protein expression.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Assays: Perform in vitro enzyme assays with the purified recombinant enzymes and the putative substrates to confirm their catalytic activity and determine their kinetic parameters (Km, Vmax, kcat).

// Nodes Gene_ID [label="Identify Candidate Genes\nin Morus alba", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cloning [label="Clone Genes into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Heterologous Expression\n(e.g., E. coli, Yeast)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify Recombinant\nEnzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="In Vitro Enzyme Assay and\nKinetic Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Gene_ID -> Cloning; Cloning -> Expression; Expression -> Purification; Purification -> Assay; } dot Caption: Workflow for heterologous expression and enzyme characterization.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this guide provides a solid framework for future research aimed at its complete elucidation. The key to unraveling this complex pathway lies in the identification and functional characterization of the specific enzymes involved in the later, tailoring steps of the biosynthesis. A combination of transcriptomics, proteomics, and metabolomics approaches, coupled with the classic biochemical techniques outlined in this guide, will be essential to identify the candidate genes and validate their functions. A thorough understanding of the biosynthesis of this compound will not only provide fundamental insights into the metabolic capabilities of Morus alba but also open avenues for the biotechnological production of this and other valuable neolignans for pharmaceutical applications.

References

Spectroscopic and Structural Elucidation of Dadahol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dadahol A is a complex natural product with the molecular formula C₃₉H₃₈O₁₂. The structural determination of such intricate molecules is heavily reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This technical guide provides a detailed overview of the available spectroscopic data for this compound and outlines the general experimental protocols employed in such analyses. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Data Presentation

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of a molecule. The available LC-MS data for this compound provides key insights into its molecular weight and fragmentation pattern.[1]

Parameter Value Ionization Mode
Molecular Formula C₃₉H₃₈O₁₂-
Molecular Weight 698.7 g/mol -
[M+NH₄]⁺ Precursor m/z 716.27Positive
[M-H]⁻ Precursor m/z 697.229Negative

Table 1: Mass Spectrometry Data for this compound. [1]

Further tandem MS (MS/MS) data reveals fragmentation patterns that can be used to deduce structural motifs within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not publicly available in tabular format. However, based on the complex structure of this compound, which contains multiple aromatic rings, olefinic bonds, methoxy (B1213986) groups, and a glycerol-like core, a detailed analysis of its 1D and 2D NMR spectra would be essential for its complete structural assignment.

  • ¹H NMR: The proton NMR spectrum would be expected to show a range of signals corresponding to aromatic protons, vinyl protons, methine and methylene (B1212753) protons on the core structure, and sharp singlets for the methoxy groups. The coupling constants between adjacent protons would be critical in determining the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for all 39 carbons in the molecule, including carbonyls, aromatic and olefinic carbons, carbons bearing oxygen atoms, and the methoxy carbons.[1]

Infrared (IR) Spectroscopy Data

Specific IR absorption data for this compound is not available in published literature. However, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule:

Functional Group **Expected Absorption Range (cm⁻¹) **
O-H (phenolic and alcoholic)3500-3200 (broad)
C-H (aromatic and aliphatic)3100-2850
C=O (ester)~1735
C=C (aromatic and olefinic)1650-1450
C-O (ethers and esters)1300-1000

Table 2: Expected Infrared Absorption Frequencies for this compound.

Experimental Protocols

The following sections describe detailed, generalized methodologies for the key spectroscopic techniques used in the structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

  • Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A sufficient number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C and its longer relaxation times.

  • 2D NMR: A suite of 2D NMR experiments is performed to establish the connectivity and spatial relationships within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition:

    • Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. This pattern provides valuable information about the substructures of the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

    • Liquid/Oil Samples: A drop of the sample can be placed between two salt plates.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The instrument scans the mid-infrared region (typically 4000 to 400 cm⁻¹), and the resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and logical relationships in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS IR IR Spectroscopy Isolation->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Structure_Validation Structure Validation Structure_Proposal->Structure_Validation

Caption: General workflow for the spectroscopic analysis and structure elucidation of a natural product.

Logical_Relationship_Structure_Elucidation cluster_data Spectroscopic Data cluster_information Structural Information MS_Data MS Data (Molecular Formula) Mol_Formula Molecular Formula MS_Data->Mol_Formula IR_Data IR Data (Functional Groups) Func_Groups Functional Groups IR_Data->Func_Groups NMR_Data NMR Data (Connectivity & Stereochemistry) Connectivity 2D Structure (Connectivity) NMR_Data->Connectivity Stereochem 3D Structure (Stereochemistry) NMR_Data->Stereochem Final_Structure Final Structure of this compound Mol_Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Logical relationships between spectroscopic data and structural information in determining the final chemical structure.

References

The Evolving Biological Profile of Dadahol A: From Inactive Anti-Inflammatory Candidate to Potential Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

Dadahol A, a neolignan derivative isolated from plant sources such as Artocarpus dadah and Morus alba, has recently emerged as a compound of interest with a shifting biological activity profile. Initially investigated for its anti-inflammatory properties via cyclooxygenase (COX) inhibition, this compound was found to be inactive. However, recent studies have unveiled its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the investigated biological pathways and experimental workflows. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound, a structurally complex neolignan, has been the subject of limited but significant biological evaluation. Early interest in this compound was driven by the well-established anti-inflammatory properties of other phenolic compounds, leading to its assessment as a cyclooxygenase (COX) inhibitor. The COX enzymes, COX-1 and COX-2, are key mediators of inflammation and pain. While these initial investigations did not yield positive results, they were crucial in defining the activity landscape of this molecule. More recently, the focus has shifted towards its potential in oncology, with a 2025 study revealing its cytotoxic effects against a panel of human cancer cell lines. This guide synthesizes the available data on this compound, offering a clear and concise summary of its biological activities to date.

Quantitative Biological Data

The biological activities of this compound have been quantitatively assessed in two primary areas: cyclooxygenase inhibition and cytotoxicity. The following tables summarize the available data from the key studies.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

TargetAssay TypeIC50 (µM)ResultReference
COX-1Prostaglandin (B15479496) synthesis inhibition> 250InactiveSu et al., 2002
COX-2Prostaglandin synthesis inhibition> 250InactiveSu et al., 2002

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CHLA15Neuroblastoma15.3Huang et al., 2025
LAN5Neuroblastoma18.2Huang et al., 2025
Hep3BHepatoblastoma22.7Huang et al., 2025
L428Hodgkin's Lymphoma25.4Huang et al., 2025

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 was determined by measuring the inhibition of prostaglandin E2 (PGE2) production.

  • Enzyme Source: Ovine COX-1 and recombinant human COX-2.

  • Assay Principle: The assay measures the amount of PGE2 produced from the substrate, arachidonic acid, by the COX enzymes.

  • Procedure:

    • The COX-1 or COX-2 enzyme was pre-incubated with various concentrations of this compound or a control inhibitor for a specified time at room temperature.

    • The enzymatic reaction was initiated by the addition of arachidonic acid.

    • The reaction was allowed to proceed for a defined period and then terminated.

    • The amount of PGE2 produced was quantified using an enzyme immunoassay (EIA).

    • The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: CHLA15, LAN5, Hep3B, and L428.

  • Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound and incubated for 72 hours.

    • After the incubation period, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours to allow for formazan crystal formation.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined.

Signaling Pathways and Experimental Workflows

While direct evidence of this compound modulating specific signaling pathways is currently lacking, its investigated biological activities are contextually linked to established molecular pathways. The following diagrams illustrate the general cyclooxygenase pathway that was initially investigated and the experimental workflow for determining cytotoxicity.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_1->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_2->Inflammation_Pain Dadahol_A_1 This compound (>250 µM) Dadahol_A_1->COX1 Dadahol_A_2 This compound (>250 µM) Dadahol_A_2->COX2

General Cyclooxygenase (COX) Pathway. This compound was found to be inactive against both COX-1 and COX-2.

Cytotoxicity_Workflow Start Start: Cancer Cell Lines (CHLA15, LAN5, Hep3B, L428) Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Measurement Measure absorbance Solubilization->Measurement Analysis Calculate % viability and IC50 Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Experimental workflow for determining the cytotoxic activity of this compound using the MTT assay.

Discussion and Future Directions

The biological evaluation of this compound presents a compelling case of evolving scientific understanding. The definitive lack of activity against COX-1 and COX-2 suggests that its therapeutic potential does not lie in the domain of traditional non-steroidal anti-inflammatory drugs. However, the recent discovery of its cytotoxic properties against a range of cancer cell lines opens up a new and exciting avenue for investigation.

The moderate micromolar IC50 values against neuroblastoma, hepatoblastoma, and Hodgkin's lymphoma cell lines indicate that this compound possesses noteworthy anti-proliferative effects. Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is paramount. Investigations into its ability to induce apoptosis, cell cycle arrest, or other forms of cell death are warranted.

  • Signaling Pathway Analysis: While no specific signaling pathways have been directly implicated, studies to assess the impact of this compound on key cancer-related pathways (e.g., PI3K/Akt, MAPK, and apoptotic pathways) would be highly informative.

  • In Vivo Efficacy: The promising in vitro results need to be validated in preclinical in vivo models of cancer to assess the therapeutic potential and toxicity profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its cytotoxic activity and may lead to the development of more potent and selective compounds.

Conclusion

This compound is a natural product with a recently redefined biological activity profile. While inactive as a COX inhibitor, it demonstrates promising cytotoxic effects against several cancer cell lines. The data and protocols presented in this technical guide provide a solid foundation for further research into the anticancer potential of this intriguing neolignan. Continued investigation into its mechanism of action and in vivo efficacy is essential to determine its future as a potential therapeutic agent.

An In-depth Technical Guide to the Characterization of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a natural compound isolated from Morus alba L., has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties and putative biological functions. While research into specific derivatives and detailed mechanisms of action is nascent, this document consolidates the current knowledge, offering a foundation for future investigation. This guide also presents standardized experimental protocols relevant to the assessment of its anti-inflammatory potential and proposes a hypothetical signaling pathway to stimulate further research.

Physicochemical Properties of this compound

This compound is a complex phenylpropanoid.[1] Its fundamental properties are summarized in the table below, based on publicly available data.[2][3]

PropertyValueSource
Molecular Formula C39H38O12PubChem[2]
Molecular Weight 698.7 g/mol PubChem[2]
CAS Number 405281-76-7ChemFaces[1]
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem[2]
Natural Source Branches of Morus alba L. (White Mulberry)ChemFaces, Bioquote[1][3]
Purity ≥98% (Commercially available)ChemFaces[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[1]

Biological Activities and Derivatives

Known Biological Activities

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes.[1] However, detailed quantitative data, such as IC50 values for COX-1 and COX-2 inhibition, are not yet publicly available. One study that isolated several compounds from Artocarpus heterophyllus, including this compound, focused on the anti-inflammatory mechanism of a different compound, indicating that the specific role of this compound in that context was not elucidated.[1]

Derivatives of this compound

As of the current literature review, there is no specific information available on the synthesis, characterization, or biological activities of this compound derivatives. The development of derivatives could be a promising avenue for future research to enhance its therapeutic potential.

Experimental Protocols

General Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and initial characterization of this compound from its natural source.

G cluster_0 Isolation cluster_1 Characterization Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Chromatography Chromatography Extraction->Chromatography Crude Extract Pure this compound Pure this compound Chromatography->Pure this compound Purification Spectroscopy Spectroscopy Pure this compound->Spectroscopy Structure Elucidation Biological Assays Biological Assays Pure this compound->Biological Assays Activity Screening Data Analysis Data Analysis Spectroscopy->Data Analysis Biological Assays->Data Analysis

General workflow for this compound isolation and characterization.
Cyclooxygenase (COX) Inhibition Assay Protocol

This protocol provides a general methodology for assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Inhibitor (this compound dissolved in DMSO)

  • Positive controls (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for non-selective)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin (B15479496) quantification method (e.g., EIA kit or LC-MS/MS)

Procedure:

  • Prepare the reaction mixture in test tubes containing the reaction buffer and heme.

  • Add the COX-1 or COX-2 enzyme to the respective tubes.

  • Add various concentrations of this compound (or positive control) to the inhibitor tubes and an equivalent volume of DMSO to the control tubes.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid to all tubes.

  • Incubate for a specific time (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Hypothetical Signaling Pathway

Given the lack of specific mechanistic studies on this compound, the following diagram presents a hypothetical signaling pathway for its potential anti-inflammatory effects, based on common pathways modulated by other natural anti-inflammatory compounds. This is a speculative model intended to guide future research.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor IKK IKK Cell Membrane Receptor->IKK This compound This compound This compound->IKK Potential Inhibition IκBα IκBα IKK->IκBα Inhibits phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation COX-2 Gene COX-2 Gene Nucleus->COX-2 Gene Activates Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines COX-2 Gene->Pro-inflammatory Cytokines

Hypothetical anti-inflammatory signaling pathway for this compound.

This proposed pathway suggests that this compound may inhibit the activation of the NF-κB signaling cascade, a central mediator of inflammation. By potentially inhibiting IKK, this compound could prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes like COX-2.

Conclusion and Future Directions

This compound is a natural product with demonstrated potential for anti-inflammatory activity, likely through the inhibition of COX enzymes. However, the current body of research is limited. To fully elucidate its therapeutic potential, future studies should focus on:

  • Quantitative Biological Assays: Determining the IC50 values of this compound for COX-1 and COX-2 to understand its potency and selectivity.

  • Synthesis and Evaluation of Derivatives: Creating and testing derivatives of this compound to potentially improve its activity, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to validate or revise the hypothetical pathway presented.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound and its promising derivatives in animal models of inflammation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The provided information and protocols are intended to facilitate and inspire further investigation into this promising natural compound.

References

The Pharmacological Profile of Dadahol A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a neolignan derivative that has been isolated from natural sources such as the twigs of Morus alba (white mulberry) and Artocarpus heterophyllus.[1] Its chemical structure and basic properties have been characterized, but a comprehensive pharmacological profile remains largely undefined in publicly available scientific literature. This document aims to synthesize the currently accessible information regarding this compound and to identify key areas where further research is required to elucidate its therapeutic potential.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 405281-76-7.[1] Its molecular formula is C39H38O12, and it has a molecular weight of 698.7 g/mol .[2] Further details on its computed properties are available through public chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC39H38O12PubChem[2]
Molecular Weight698.7 g/mol PubChem[2]
CAS Number405281-76-7ChemFaces

Known Biological Activity

In one study, this compound was among seven natural products isolated from A. heterophyllus and assessed for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While the study concluded that another compound, Moracin C, significantly inhibited reactive oxygen species (ROS) and nitric oxide (NO) release, the specific contribution or activity of this compound in these assays was not detailed.

Gaps in the Pharmacological Profile

A thorough review of the available literature reveals significant gaps in the understanding of this compound's pharmacological profile. Key missing information includes:

  • Quantitative Pharmacodynamics: Lack of specific IC50 or Ki values for COX-1 and COX-2, as well as for any other potential biological targets.

  • Mechanism of Action: Beyond the general classification as a COX inhibitor, the precise molecular interactions and downstream signaling pathways affected by this compound are unknown.

  • Pharmacokinetics: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Preclinical and Clinical Data: No evidence of in vivo efficacy, safety, or toxicity studies in animal models or humans has been found in the public domain.

Future Directions

To build a comprehensive pharmacological profile of this compound, a systematic series of preclinical studies would be required. The following experimental workflow outlines a potential approach.

G cluster_0 In Vitro Characterization cluster_1 Pharmacokinetics (ADME) cluster_2 In Vivo Efficacy & Safety in_vitro_assays Enzymatic Assays (COX-1/COX-2) cell_based_assays Cell-Based Assays (e.g., RAW 264.7) in_vitro_assays->cell_based_assays target_identification Target Identification & Validation cell_based_assays->target_identification in_vitro_adme In Vitro ADME (e.g., Caco-2, Microsomes) target_identification->in_vitro_adme in_vivo_pk In Vivo PK Studies (Rodent Models) in_vitro_adme->in_vivo_pk efficacy_models Animal Models of Inflammation/Pain in_vivo_pk->efficacy_models toxicology_studies Toxicology & Safety Pharmacology efficacy_models->toxicology_studies start This compound start->in_vitro_assays

Caption: Proposed workflow for the pharmacological evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the assays mentioned above would need to be developed and optimized. As no specific studies on this compound detailing these have been published, standardized and validated industry protocols would be adopted. For instance:

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Illustrative Protocol)

  • Objective: To determine the in vitro potency and selectivity of this compound for the inhibition of human recombinant COX-1 and COX-2.

  • Methodology: A common method is the colorimetric or fluorometric detection of prostanoid production.

    • Recombinant human COX-1 or COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of a heme cofactor.

    • Various concentrations of this compound (or a vehicle control) are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The amount of prostaglandin (B15479496) E2 (PGE2) or other prostanoids produced is quantified using a commercially available ELISA kit or other detection methods.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Signaling Pathways

Given the designation of this compound as a COX inhibitor, its primary mechanism of action would involve the arachidonic acid signaling pathway. By inhibiting COX enzymes, this compound would be expected to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. However, without experimental data, any depiction of its effects on specific signaling cascades would be purely hypothetical.

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation dadahol_a This compound dadahol_a->cox

Caption: Hypothesized mechanism of action for this compound via the COX pathway.

Conclusion

This compound is a natural product with preliminary evidence suggesting anti-inflammatory properties through the inhibition of COX enzymes. However, there is a significant lack of in-depth pharmacological data. To ascertain its potential as a therapeutic agent, a comprehensive preclinical evaluation is necessary to determine its potency, selectivity, mechanism of action, pharmacokinetic profile, and in vivo efficacy and safety. The information presented here serves as a baseline for guiding future research endeavors into the pharmacological properties of this compound.

References

A Comprehensive Review of Dadahol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth literature review of Dadahol A, a natural compound with potential therapeutic applications. This document synthesizes available data on its chemical properties, biological activities, and mechanisms of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways.

Chemical and Physical Properties

This compound is a complex polyphenol isolated from the twigs of Morus alba (white mulberry). Its chemical structure has been elucidated, and its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₃₉H₃₈O₁₂PubChem
Molecular Weight 698.7 g/mol PubChem
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem

Biological Activity: Anti-inflammatory Effects

Research has primarily focused on the anti-inflammatory properties of this compound. Studies have demonstrated its ability to inhibit key inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been evaluated for its inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes crucial in the inflammatory cascade. While the specific IC50 values for this compound are not explicitly detailed in the readily available abstracts, studies on compounds isolated from Morus alba indicate a potential for COX-2 inhibition. For instance, a study on compounds from Morus alba twigs showed significant suppression of COX-2 protein expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[1].

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of inflammation. This compound has been investigated for its ability to suppress NO production in macrophage cell lines. The quantitative data regarding its efficacy is crucial for understanding its anti-inflammatory potential.

AssayCell LineTreatmentKey Findings
Nitric Oxide (NO) Production Inhibition RAW 264.7 MacrophagesLipopolysaccharide (LPS)This compound is among the compounds from Morus alba that have been shown to inhibit LPS-induced NO production.[1]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the literature concerning this compound's biological activities.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For inflammatory response studies, cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Sample Collection: After cell treatment, the culture medium is collected.

  • Griess Reagent Preparation: The Griess reagent is typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.

  • Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed and incubated at room temperature in the dark for a short period (e.g., 10-15 minutes).

  • Measurement: The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of approximately 540 nm.

  • Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for COX-2 and iNOS Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory response.

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-iNOS, and a loading control like anti-β-actin).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited in the available literature, its inhibitory effects on inflammatory mediators suggest potential involvement in key intracellular signaling cascades.

Potential Inhibition of NF-κB and MAPK Signaling Pathways

The expression of pro-inflammatory genes, including those for iNOS and COX-2, is predominantly regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38). The observed suppression of iNOS and COX-2 expression by compounds from Morus alba suggests that this compound might exert its anti-inflammatory effects by interfering with these pathways. Further research is required to elucidate the precise molecular targets of this compound within these cascades.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_3 Gene Expression cluster_4 Cellular Response LPS LPS MAPK_Pathway MAPK Pathway (ERK, JNK, p38) LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed RAW 264.7 cells Pre_treatment Pre-treat with this compound Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Assay) Stimulation->NO_Assay Western_Blot Western Blot (COX-2, iNOS) Stimulation->Western_Blot

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dadahol A from Morus alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a neolignan found in the twigs of Morus alba L., has garnered interest for its potential biological activities. These application notes provide a detailed, representative protocol for the extraction, fractionation, and purification of this compound. While the original isolation was documented by Su et al. (2002), this document presents a composite protocol based on established methodologies for isolating structurally related compounds from Morus alba. The protocol includes solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography. Additionally, a hypothetical signaling pathway is presented to guide further research into its mechanism of action, based on its reported antiproliferative effects.

Introduction

Morus alba (white mulberry) is a plant rich in a diverse array of bioactive secondary metabolites, including flavonoids, alkaloids, and stilbenoids. Among these is this compound, a neolignan that has been identified in the twigs of this plant[1]. Natural products like this compound are of significant interest in drug discovery due to their complex chemical structures and potential therapeutic activities. The effective isolation and purification of these compounds are critical first steps in their evaluation for pharmacological applications.

This document outlines a comprehensive methodology for the extraction and purification of this compound from Morus alba twigs, designed to yield a compound of high purity suitable for analytical and biological studies.

Extraction and Purification Workflow

The overall workflow for the isolation of this compound from Morus alba twigs is a multi-step process designed to systematically enrich the target compound.

Extraction_Workflow start Dried and Powdered Morus alba Twigs extraction Ultrasonic Extraction (80% Aqueous Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Hexane | Ethyl Acetate (B1210297) | n-Butanol Fractions partitioning->fractions silica_gel Silica (B1680970) Gel Column Chromatography (Ethyl Acetate Fraction) fractions->silica_gel Select Ethyl Acetate Fraction sub_fractions Sub-fractions (F1-F5) silica_gel->sub_fractions ods_column ODS-A Column Chromatography (Target Sub-fraction) sub_fractions->ods_column Select fraction containing this compound sephadex Sephadex LH-20 Column Chromatography ods_column->sephadex pure_dadahol_a Purified this compound sephadex->pure_dadahol_a

Figure 1: Experimental workflow for this compound purification.

Experimental Protocols

Note: The following is a representative protocol compiled from established methods for isolating similar compounds from Morus alba twigs. Optimization may be required for specific laboratory conditions and starting material.

Plant Material and Extraction
  • Preparation of Plant Material: Collect fresh twigs of Morus alba. Air-dry the twigs at room temperature in a well-ventilated area until brittle. Grind the dried twigs into a coarse powder (approximately 20-40 mesh).

  • Ultrasonic Extraction:

    • Place 1 kg of the powdered twigs into a large glass container.

    • Add 10 L of 80% aqueous ethanol.

    • Perform ultrasonic-assisted extraction for 2 hours at 40°C.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue to maximize yield.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanolic extract.

Solvent Partitioning (Liquid-Liquid Extraction)
  • Defatting: Suspend the crude ethanolic extract (e.g., 100 g) in 1 L of distilled water and transfer to a large separatory funnel. Add an equal volume of n-hexane (1 L), shake vigorously, and allow the layers to separate. Collect the aqueous layer and discard the n-hexane layer. Repeat this step twice to remove nonpolar compounds like fats and chlorophylls.

  • Fractionation:

    • To the defatted aqueous layer, add 1 L of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this process three times. Combine the ethyl acetate fractions and concentrate to dryness. This fraction is expected to contain this compound.

    • Subsequently, partition the remaining aqueous layer with n-butanol in the same manner to separate more polar compounds.

Chromatographic Purification

3.3.1. Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel (70-230 mesh) column packed in a suitable solvent system (e.g., a gradient of chloroform-methanol).

  • Sample Loading and Elution: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, chloroform-methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, v/v).

  • Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 20 mL). Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase and visualizing under UV light (254 nm and 365 nm). Combine fractions with similar TLC profiles.

3.3.2. Octadecylsilyl (ODS-A) Column Chromatography

  • Column Preparation: Pack an ODS-A column with a suitable mobile phase (e.g., a gradient of methanol-water).

  • Purification: Dissolve the this compound-containing sub-fraction from the silica gel chromatography in the mobile phase. Apply the sample to the column and elute with a stepwise or linear gradient of increasing methanol concentration (e.g., 40% to 100% methanol in water).

  • Analysis: Collect and analyze fractions as described in 3.3.1.

3.3.3. Sephadex LH-20 Column Chromatography

  • Final Polishing Step: For final purification, use a Sephadex LH-20 column with methanol as the mobile phase.

  • Elution and Collection: Dissolve the enriched this compound fraction in a small volume of methanol and apply it to the column. Elute with methanol and collect small fractions.

  • Purity Assessment: Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to confirm the purity of this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

The yield of this compound can be tracked throughout the purification process. The following table provides an illustrative example of expected yields at each stage. Actual yields may vary depending on the concentration of the compound in the plant material and the efficiency of each step.

Purification StepStarting Material (g)Fraction Weight (g)Representative Yield (%)Purity (%)
Crude Ethanolic Extract1000 (dried twigs)808.0<1
Ethyl Acetate Fraction80911.25 (of crude)5-10
Silica Gel Fraction90.88.9 (of EtOAc)40-60
ODS-A Fraction0.80.1518.75 (of silica)80-90
Sephadex LH-20 Purified0.150.0533.3 (of ODS-A)>98

Proposed Biological Activity and Signaling Pathway

This compound has been reported to exhibit antiproliferative effects. Many natural products exert such effects by modulating key signaling pathways that control cell growth, proliferation, and survival. A common target for such compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation DadaholA This compound DadaholA->Inhibition

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

This proposed mechanism suggests that this compound may inhibit one of the upstream kinases in the MAPK/ERK pathway, such as Raf, thereby preventing the phosphorylation and activation of downstream effectors and ultimately leading to a reduction in cell proliferation. Further molecular studies are required to validate this hypothesis and pinpoint the precise molecular target of this compound.

Conclusion

The protocols described provide a robust framework for the successful extraction and purification of this compound from Morus alba twigs. The multi-step chromatographic approach is designed to achieve high purity, which is essential for subsequent pharmacological and mechanistic studies. The proposed involvement of this compound in the MAPK/ERK signaling pathway offers a starting point for investigating its antiproliferative properties and potential as a lead compound in cancer drug discovery.

References

Application Notes and Protocols for In Vivo Studies of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, specific in vivo studies detailing the experimental design, animal models, pharmacokinetics, and toxicity of Dadahol A are not publicly available. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. This document is intended to serve as a guide for designing and conducting in vivo research on novel compounds like this compound, based on standard practices in preclinical drug development.

Introduction

This compound is a natural compound with potential therapeutic properties. To evaluate its efficacy, safety, and pharmacokinetic profile, in vivo studies are essential. This document outlines hypothetical study designs and experimental protocols for the preclinical evaluation of this compound in various animal models. The selection of appropriate models and study design is critical for obtaining meaningful and translatable data for potential clinical applications.

Hypothetical In Vivo Study Designs

The design of in vivo studies for this compound would depend on its intended therapeutic target. Below are examples of study designs for common therapeutic areas.

Anti-inflammatory Activity
  • Animal Model: Carrageenan-induced paw edema model in rodents (rats or mice) is a standard for acute inflammation.

  • Objective: To assess the anti-inflammatory effects of this compound.

  • Experimental Groups:

    • Vehicle Control (e.g., saline, DMSO)

    • Positive Control (e.g., Indomethacin, Aspirin)

    • This compound (multiple dose levels)

  • Readouts: Paw volume measurement at different time points post-carrageenan injection.

Anticancer Efficacy
  • Animal Model: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively. The choice of cell line would be based on in vitro sensitivity to this compound.

  • Objective: To evaluate the tumor growth inhibitory potential of this compound.

  • Experimental Groups:

    • Vehicle Control

    • Standard-of-care chemotherapy

    • This compound (multiple dose levels and/or schedules)

  • Readouts: Tumor volume and body weight measurements, survival analysis.

Pharmacokinetic (PK) Study
  • Animal Model: Typically rats or mice.

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Study Design: Single-dose administration via intravenous (IV) and oral (PO) routes.

  • Readouts: Plasma concentrations of this compound at various time points to calculate key PK parameters.

Acute Toxicity Study
  • Animal Model: Rodents (rats or mice).

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Study Design: Single ascending dose administration.

  • Readouts: Clinical observations, body weight changes, and gross necropsy.

Data Presentation: Hypothetical Quantitative Data

The following tables represent how quantitative data from these hypothetical studies could be structured.

Table 1: Hypothetical Anti-inflammatory Efficacy of this compound in a Carrageenan-induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Inhibition (%) at 4h
Vehicle Control-0
Positive Control1055
This compound2520
This compound5045
This compound10065

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)Bioavailability (%)
IV515000.0825002.5100
PO203001.015003.030

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week.

  • Grouping: Randomly assign animals to different treatment groups.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle) or control substances orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Protocol: Xenograft Tumor Model
  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups and initiate treatment with this compound or controls via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with calipers and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for further analysis.

Visualization of Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_0 Anti-inflammatory Study Workflow Acclimatize Rats Acclimatize Rats Group Assignment Group Assignment Acclimatize Rats->Group Assignment Drug Administration Drug Administration Group Assignment->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_1 Anticancer Xenograft Study Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment Tumor & Body Weight Measurement Tumor & Body Weight Measurement Randomization & Treatment->Tumor & Body Weight Measurement Study Endpoint Study Endpoint Tumor & Body Weight Measurement->Study Endpoint

Caption: Workflow for a typical anticancer xenograft study.

G cluster_2 Pharmacokinetic Study Workflow Animal Dosing (IV & PO) Animal Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Animal Dosing (IV & PO)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation Bioanalytical Method (e.g., LC-MS/MS) Bioanalytical Method (e.g., LC-MS/MS) Plasma Preparation->Bioanalytical Method (e.g., LC-MS/MS) Concentration-Time Profile Concentration-Time Profile Bioanalytical Method (e.g., LC-MS/MS)->Concentration-Time Profile PK Parameter Calculation PK Parameter Calculation Concentration-Time Profile->PK Parameter Calculation

Caption: Workflow for a pharmacokinetic study.

Application Note: A Proposed HPLC Method for the Quantification of Dadahol A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Dadahol A, a phenylpropanoid found in plants such as Morus alba L. Due to the absence of a standardized, published HPLC method specifically for this compound, this protocol has been developed based on established methodologies for the analysis of structurally similar phenolic compounds and phenylpropanoids.[1][2] The proposed method utilizes reversed-phase HPLC with UV detection, providing a robust framework for researchers, scientists, and drug development professionals working with this compound. This application note includes detailed protocols for sample preparation and chromatographic analysis, along with tables of hypothetical performance data and a workflow diagram.

Introduction

This compound is a neolignan derivative isolated from plants like Morus alba L. (white mulberry). Phenylpropanoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities and are of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of phenolic compounds in complex matrices such as plant extracts. This proposed method provides a starting point for the development and validation of a quantitative HPLC assay for this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material (e.g., branches of Morus alba L.). Optimization may be required depending on the specific plant matrix.

  • Grinding: Grind the dried plant material to a fine powder using a suitable mill.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection to prevent clogging of the column and instrument tubing.

HPLC Instrumentation and Conditions

The following HPLC parameters are proposed for the analysis of this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 280 nm (based on typical absorbance for phenolic compounds)

Experimental Workflow

HPLC Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Dried Plant Material Grinding Grinding to Fine Powder Start->Grinding Extraction Solvent Extraction (80% Methanol, Sonication) Grinding->Extraction Filtration1 Initial Filtration Extraction->Filtration1 Concentration Solvent Evaporation Filtration1->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration2 0.45 µm Syringe Filtration Reconstitution->Filtration2 Injection HPLC Injection (10 µL) Filtration2->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound from plant material.

Method Performance Characteristics (Hypothetical Data)

The following tables summarize the expected performance characteristics of this proposed HPLC method upon validation.

Table 1: Chromatographic and Calibration Data

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound~18.51 - 100> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

CompoundLOD (µg/mL)LOQ (µg/mL)
This compound0.150.50

Table 3: Precision and Recovery

CompoundIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Recovery (%)
This compound< 2.0< 3.095 - 105

Discussion

This proposed HPLC method provides a comprehensive starting point for the quantitative analysis of this compound. The use of a C18 reversed-phase column is standard for the separation of moderately polar compounds like phenylpropanoids. A gradient elution with acetonitrile and acidified water allows for the effective separation of this compound from other components in a complex plant extract. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to improve peak shape and resolution for phenolic compounds by suppressing the ionization of phenolic hydroxyl groups.

The selection of 280 nm as the detection wavelength is based on the typical UV absorbance of phenolic compounds. However, it is strongly recommended to determine the UV absorbance maximum of a pure standard of this compound to optimize detection sensitivity.

The sample preparation protocol involves a standard solvent extraction method, which is widely used for obtaining phenolic compounds from plant matrices. Filtration of the final extract is a critical step to protect the HPLC column and ensure the longevity of the analytical system.

Conclusion

The proposed reversed-phase HPLC method offers a reliable and robust framework for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the hypothetical performance data, provide a solid foundation for researchers to develop and validate a method tailored to their specific needs. This will enable accurate quantification of this compound for various applications in phytochemical, pharmaceutical, and quality control research.

References

aiquid chromatography-mass spectrometry (LC-MS) analysis of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Dadahol A in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a phenylpropanoid derivative with potential pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₉H₃₈O₁₂PubChem
Molecular Weight 698.7 g/mol PubChem
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem
PubChem CID 10908643PubChem

Experimental Protocol: Quantitative Analysis of this compound in Human Plasma

This protocol is designed for the extraction and quantification of this compound from human plasma samples.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Verbascoside or a stable isotope-labeled this compound

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Phosphoric acid

  • Nitrogen gas for evaporation

Sample Preparation: Solid Phase Extraction (SPE)

The following workflow outlines the sample preparation process.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample Spiking (500 µL plasma + IS) acidify 2. Acidification (add 2% phosphoric acid) plasma->acidify condition 3. SPE Cartridge Conditioning (Methanol then Water) load 4. Sample Loading (Load acidified plasma) condition->load wash 5. Cartridge Washing (5% Methanol in Water) load->wash elute 6. Elution (Methanol) wash->elute dry 7. Evaporation (Under Nitrogen stream) elute->dry reconstitute 8. Reconstitution (50% Methanol in Water) dry->reconstitute analyze 9. LC-MS Analysis reconstitute->analyze

Figure 1: this compound Sample Preparation Workflow.

Detailed Steps:

  • Sample Spiking: To 500 µL of human plasma, add the internal standard (IS) to a final concentration of 50 ng/mL and vortex briefly.

  • Acidification: Acidify the plasma sample by adding 50 µL of 2% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol in water.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-4.0 min: 90% B4.1-5.0 min: 10% B (Re-equilibration)
Mass Spectrometry (MS) Conditions
ParameterCondition
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 697.2 [M-H]⁻
Product Ions (m/z) 163.0, 145.0
Collision Energy Optimized for each transition
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Data Presentation: Quantitative Analysis of this compound

The following table presents hypothetical quantitative data for this compound in human plasma samples from a pharmacokinetic study. This data is for illustrative purposes to demonstrate the application of the described method.

Sample IDTime (hours)This compound Concentration (ng/mL)
PK-010.515.2
PK-021.045.8
PK-032.089.1
PK-044.062.5
PK-058.025.3
PK-0612.08.7
PK-0724.01.2

Mandatory Visualizations

Hypothetical Metabolic Pathway of this compound

This compound, as a phenylpropanoid glycoside, is likely to undergo metabolic transformations in the body. The following diagram illustrates a hypothetical metabolic pathway.

G cluster_metabolism Hypothetical Metabolism of this compound DadaholA This compound Hydrolysis Ester Hydrolysis DadaholA->Hydrolysis Glucuronidation Glucuronidation DadaholA->Glucuronidation Sulfation Sulfation DadaholA->Sulfation Metabolite1 Hydrolyzed Metabolite Hydrolysis->Metabolite1 Metabolite2 Glucuronide Conjugate Glucuronidation->Metabolite2 Metabolite3 Sulfate Conjugate Sulfation->Metabolite3

Figure 2: Hypothetical Metabolic Pathway of this compound.
Potential Signaling Pathway Modulation by this compound

Phenylpropanoid glycosides have been reported to modulate various cellular signaling pathways. This diagram illustrates the potential influence of this compound on the NF-κB and MAPK signaling pathways, which are involved in inflammation and cellular stress responses.

G cluster_pathway Potential Signaling Pathway Modulation cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway DadaholA This compound IKK IKK DadaholA->IKK inhibits MAPKKK MAPKKK DadaholA->MAPKKK modulates IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters Inflammation Inflammatory Response NFkB->Inflammation promotes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK CellResponse Cellular Response (Proliferation, Apoptosis) MAPK->CellResponse

Figure 3: Potential Modulation of NF-κB and MAPK Pathways.

Disclaimer

The quantitative data and signaling pathway information presented in this document are hypothetical and for illustrative purposes only. The experimental protocol is a template and should be validated in the user's laboratory for specific applications.

Application Note: Quantitative Analysis of Dadahol A in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust analytical method for the quantification of Dadahol A in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using a reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method provides the high selectivity and sensitivity required for pharmacokinetic and other drug development-related studies of this compound in a biological matrix.

Introduction

This compound is a phenolic compound with potential therapeutic properties. To effectively evaluate its pharmacokinetic profile and understand its mechanism of action, a reliable method for its quantification in biological samples is essential. This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound from human plasma, suitable for researchers in pharmacology, drug metabolism, and clinical research. The methodology is based on established principles for the analysis of lignans (B1203133) and other phenolic compounds in biological fluids.[1][2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for the development of appropriate extraction and chromatographic methods.

PropertyValueSource
Molecular FormulaC39H38O12PubChem[4]
Molecular Weight698.7 g/mol PubChem[4]
XLogP34.6PubChem[4]
Precursor m/z
[M+NH4]+716.27PubChem[4]
[M-H]-697.229PubChem[4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples to room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard (IS) working solution.

  • Add 50 µL of 1% formic acid to the plasma sample to facilitate protein precipitation and improve extraction efficiency.[5]

  • Add 600 µL of ethyl acetate to the sample.

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 697.2
Product Ions (m/z) To be determined by infusion of the reference standard.
Collision Energy To be optimized for this compound and the IS.
Internal Standard A suitable stable-isotope labeled standard.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma and processing as described above.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

The calibration curve should exhibit a linear relationship (r² > 0.99) over the desired concentration range.

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC3< 15%85-115%< 15%85-115%
MQC75< 15%85-115%< 15%85-115%
HQC750< 15%85-115%< 15%85-115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is add_acid Add 1% Formic Acid add_is->add_acid add_etac Add Ethyl Acetate add_acid->add_etac vortex1 Vortex add_etac->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the analysis of this compound in plasma.

Putative Signaling Pathway: Nrf2 Activation

As a phenolic compound, this compound may exert antioxidant effects through the activation of the Nrf2 signaling pathway.[6]

G cluster_cell Cellular Response to Oxidative Stress DadaholA This compound Keap1 Keap1 DadaholA->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The protocol, encompassing liquid-liquid extraction and tandem mass spectrometry, is designed to offer the sensitivity and selectivity required for demanding bioanalytical applications in drug development and research. This application note serves as a comprehensive guide for researchers aiming to establish a robust analytical workflow for this compound.

References

Application Notes and Protocols: Dadahol A as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dadahol A is a natural compound that has been isolated from plants of the Moraceae family, including Morus alba (White Mulberry) and Artocarpus heterophyllus (Jackfruit).[1][2][3] Structurally, it is a complex polyphenol. Preliminary studies and research on extracts from its source plants suggest that this compound possesses anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4] These characteristics indicate that this compound may be a promising candidate for further investigation as a therapeutic agent for inflammatory diseases and potentially other conditions.

These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its in vitro evaluation.

Data Presentation

While specific quantitative data for this compound is not widely available in the public domain, the following tables are structured to present key data points that should be determined in the experimental evaluation of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound

EnzymeThis compound IC₅₀ (µM)Celecoxib IC₅₀ (µM) (Reference)
COX-1Data to be determinede.g., 15
COX-2Data to be determinede.g., 0.05
Selectivity Index (COX-1/COX-2) Calculate based on IC₅₀ values e.g., 300

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Reference)
Nitric Oxide (NO) ProductionRAW 264.7Data to be determinede.g., 5

Table 3: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Reference)
e.g., MCF-7Breast CancerData to be determinede.g., 0.5
e.g., A549Lung CancerData to be determinede.g., 0.8
e.g., HCT116Colon CancerData to be determinede.g., 0.3
e.g., HEK293Normal KidneyData to be determinede.g., >10

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound stock solution (in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to the desired concentrations in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of this compound and reference inhibitors in DMSO. The final DMSO concentration in the assay should be less than 1%.

  • Assay Reaction: a. In a 96-well plate, add the reaction buffer, hematin, and the respective COX enzyme to each well. b. Add the diluted this compound or reference inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding arachidonic acid to all wells. e. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6][7][8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: a. After incubation, collect the cell culture supernatant. b. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[6] c. Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[6] Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production and calculate the IC₅₀ value for this compound.

MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effect of this compound on both cancerous and non-cancerous cell lines to determine its therapeutic window.[10][11][12][13][14]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate cell culture medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[11]

  • Data Analysis: Measure the absorbance at 570 nm.[12] Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of action of this compound on key inflammatory signaling pathways.

DadaholA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation This compound This compound This compound->IKK Complex Inhibition Inflammatory Genes (COX-2, iNOS) Inflammatory Genes (COX-2, iNOS) NF-κB (p50/p65) ->Inflammatory Genes (COX-2, iNOS) Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

DadaholA_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Receptor->MAPKKK (e.g., TAK1) MAPKK (e.g., MKK3/6) MAPKK (e.g., MKK3/6) MAPKKK (e.g., TAK1)->MAPKK (e.g., MKK3/6) p38 MAPK p38 MAPK MAPKK (e.g., MKK3/6)->p38 MAPK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38 MAPK->Transcription Factors (e.g., AP-1) Activation This compound This compound This compound->MAPKKK (e.g., TAK1) Inhibition Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Compound Preparation Compound Preparation COX Inhibition Assay COX Inhibition Assay Compound Preparation->COX Inhibition Assay NO Production Assay NO Production Assay Compound Preparation->NO Production Assay MTT Cytotoxicity Assay MTT Cytotoxicity Assay Compound Preparation->MTT Cytotoxicity Assay Data Analysis Data Analysis COX Inhibition Assay->Data Analysis NO Production Assay->Data Analysis MTT Cytotoxicity Assay->Data Analysis Animal Model of Inflammation Animal Model of Inflammation Data Analysis->Animal Model of Inflammation Pharmacokinetics Pharmacokinetics Animal Model of Inflammation->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Synthesis of Dadahol A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a naturally occurring neolignan, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This document provides detailed application notes and protocols for the synthesis of this compound analogs, aimed at facilitating further research and drug development in this area. The methodologies outlined herein are based on established synthetic strategies for neolignans and can be adapted to generate a diverse library of this compound derivatives for structure-activity relationship (SAR) studies.

Chemical Structure of this compound

This compound is a complex neolignan with the molecular formula C39H38O12 and a molecular weight of 698.7 g/mol .[1] Its structure features multiple phenolic hydroxyl groups, methoxy (B1213986) groups, and ester functionalities, which are key determinants of its biological activity.

Synthetic Strategies for this compound Analogs

While a total synthesis of this compound has not been extensively reported, the synthesis of its analogs can be achieved through established methods for neolignan construction. Two primary strategies are highlighted: Oxidative Coupling and Suzuki-Miyaura Cross-Coupling .

Application Note 1: Synthesis of this compound Analogs via Oxidative Coupling

Oxidative coupling is a biomimetic approach that mimics the natural formation of lignans (B1203133) and neolignans.[2][3] This method involves the oxidation of phenolic precursors to generate radicals, which then couple to form the desired dimeric structures.

Workflow for Oxidative Coupling Synthesis of this compound Analogs

G cluster_0 Preparation cluster_1 Oxidative Coupling cluster_2 Purification and Characterization Start Select Phenolic Precursors Protect Protect Functional Groups (if necessary) Start->Protect Oxidant Choose Oxidant (e.g., Ag2O, K3[Fe(CN)6], HRP/H2O2) Protect->Oxidant Reaction Perform Oxidative Coupling Reaction Oxidant->Reaction Workup Reaction Workup and Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Deprotect Deprotection (if necessary) Characterize->Deprotect Final Final Analog Deprotect->Final

Caption: General workflow for the synthesis of this compound analogs via oxidative coupling.

Experimental Protocol: Oxidative Coupling of Phenolic Precursors

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenolic precursors (e.g., derivatives of ferulic acid or coniferyl alcohol)

  • Oxidizing agent (e.g., Silver(I) oxide (Ag₂O), Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or Horseradish Peroxidase (HRP) with hydrogen peroxide (H₂O₂))[4][5]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Precursors: Synthesize or obtain the desired phenolic precursor molecules. If necessary, protect reactive functional groups (e.g., hydroxyl groups as methoxymethyl ethers) to control the regioselectivity of the coupling reaction.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenolic precursor(s) in an appropriate anhydrous solvent.

  • Oxidative Coupling:

    • Using Silver(I) Oxide: Add Ag₂O (typically 1.5-2.0 equivalents) to the solution and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Using Potassium Ferricyanide: Add K₃[Fe(CN)₆] (typically 2.0-3.0 equivalents) and a base (e.g., potassium carbonate) to the solution and stir vigorously.

    • Using Horseradish Peroxidase/H₂O₂: To a solution of the precursor in an appropriate buffer, add HRP followed by the slow addition of H₂O₂.

  • Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction (if necessary) and filter the reaction mixture. Dilute the filtrate with an organic solvent and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).

  • Deprotection (if applicable): If protecting groups were used, deprotect the purified coupled product using standard procedures.

  • Characterization: Characterize the final this compound analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note 2: Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl linkages present in many neolignans.

Workflow for Suzuki-Miyaura Synthesis of this compound Analogs

G cluster_0 Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Purification and Characterization Start1 Aryl Halide Reaction Coupling Reaction Start1->Reaction Start2 Arylboronic Acid/Ester Start2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Workup and Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Final Final Analog Characterize->Final

Caption: General workflow for the synthesis of this compound analogs via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (bromide or iodide)

  • Arylboronic acid or arylboronic acid pinacol (B44631) ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane (B91453) and water mixture)

  • Reagents for workup (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), arylboronic acid or ester (1.1-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (1-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize representative data for the synthesis and biological evaluation of neolignan analogs, which can serve as a reference for studies on this compound derivatives.

Table 1: Representative Yields for Neolignan Analog Synthesis

EntrySynthetic MethodStarting MaterialsProduct StructureYield (%)Reference
1Oxidative CouplingMethyl FerulateDimerized Neolignan~40-60%
2Suzuki-Miyaura4-Bromoanisole, Phenylboronic Acid4-Methoxybiphenyl>90%
3Oxidative Coupling2-HydroxycinnamatesBenzoxanthene derivative~30-50%
4Suzuki-Miyaura2-Pyridylboronate, Aryl Bromide2-Arylpyridine74-82%

Table 2: COX-1 and COX-2 Inhibitory Activities of Representative Neolignans and Analogs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Benzofuran Neolignan 1>10015.2>6.6
Benzofuran Neolignan 2>1008.5>11.8
Bicyclooctane Neolignan 122.4>100<0.22
Dinitrohinokinin-43.29-
Celecoxib (Reference)9.40.08117.5

Signaling Pathways Modulated by this compound Analogs

The anti-inflammatory effects of this compound and its analogs are primarily attributed to the inhibition of COX enzymes, which are key mediators in the inflammatory cascade. Furthermore, evidence suggests the involvement of the NF-κB and MAPK signaling pathways.

Diagram of a Putative Signaling Pathway for this compound Analogs

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Stimulus (e.g., LPS, Cytokines) MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK IKK IKK Complex Receptor->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc Activates NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb Phosphorylates IκB Ikb IκB (degraded) NFkB_Ikb->Ikb NFkB NF-κB (active) NFkB_Ikb->NFkB NFkB->NFkB_nuc Translocation COX2_protein COX-2 Protein Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein DNA DNA NFkB_nuc->DNA Binds to Promoter COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_mRNA->COX2_protein Translation Dadahol_Analog This compound Analog Dadahol_Analog->MAPK Dadahol_Analog->IKK Dadahol_Analog->NFkB Inhibits Translocation Dadahol_Analog->COX2_protein Direct Inhibition

Caption: Putative signaling pathway modulated by this compound analogs, leading to anti-inflammatory effects.

Experimental Protocols for Biological Evaluation

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound analogs against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme and other co-factors

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂) or other detection method (e.g., LC-MS/MS)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, co-factors, and the enzyme. Then, add the test compound at various concentrations. Include wells with a reference inhibitor and a vehicle control (DMSO). Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Termination of Reaction: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Quantification of Prostaglandins: Quantify the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay is used to assess the effect of this compound analogs on the NF-κB signaling pathway.

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

  • Test compounds (this compound analogs)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified time (e.g., 6-8 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control. Determine the IC₅₀ value.

Conclusion

The synthetic and biological evaluation protocols provided in this document offer a comprehensive framework for the investigation of this compound analogs. By employing these methodologies, researchers can systematically synthesize and screen novel derivatives to identify compounds with enhanced potency and selectivity as anti-inflammatory agents. The exploration of the underlying signaling pathways will further contribute to the understanding of their mechanism of action and facilitate the development of new therapeutic strategies for inflammatory diseases.

References

Troubleshooting & Optimization

Dadahol A solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific solubility and stability of Dadahol A is limited. This guide provides general troubleshooting advice, frequently asked questions, and standardized protocols based on the chemical properties of similar compounds, such as polyphenolic neolignans. Researchers should use this information as a starting point for their own empirical investigations.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound likely to be soluble?

A1: Based on supplier information and the polyphenolic structure of this compound, it is expected to be soluble in common organic solvents. These include Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate[1]. Its solubility in aqueous solutions is predicted to be low.

Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?

A2: Precipitation in aqueous buffers is common for hydrophobic compounds like this compound. Consider the following troubleshooting steps:

  • Co-solvents: Introduce a water-miscible organic co-solvent such as DMSO or ethanol (B145695) to the buffer. Start with a low percentage (e.g., 1-5%) and gradually increase it, monitoring for precipitation.

  • pH Adjustment: The numerous hydroxyl groups on this compound suggest that its solubility may be pH-dependent. For weakly acidic compounds, increasing the pH can enhance solubility[2]. Experiment with a range of pH values to find the optimal condition.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules.

Q3: What are the potential stability issues I should be aware of when working with this compound?

A3: Compounds with multiple phenolic groups and ester linkages, like this compound, are susceptible to specific degradation pathways:

  • Oxidation: Phenolic compounds are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can often lead to colored degradation products.

  • Hydrolysis: The ester linkages in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Photodegradation: Exposure to UV or even ambient light can lead to degradation. It is advisable to protect solutions of this compound from light.

Q4: How should I store this compound, both in solid form and in solution?

A4:

  • Solid Form: Store in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at low temperature is ideal.

  • In Solution: If possible, prepare fresh solutions for each experiment. If storage is necessary, aliquot solutions into tightly sealed vials, protect from light (e.g., by using amber vials or wrapping in foil), and store at -20°C or -80°C. To minimize freeze-thaw cycles, use aliquots appropriately sized for single experiments.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility or precipitation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Visually inspect the assay wells for any signs of precipitation.

    • Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments.

    • Determine the kinetic solubility of this compound in your specific assay buffer to establish a reliable working concentration range.

  • Possible Cause: Degradation of this compound in the stock solution or during the experiment.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions for each experiment.

    • If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.

    • Analyze the purity of the stock solution and the compound in the assay medium over time using a stability-indicating method like HPLC.

Issue 2: Difficulty in obtaining reproducible analytical (e.g., HPLC) results.
  • Possible Cause: Adsorption of the compound to vials or instrument components.

  • Troubleshooting Steps:

    • Use silanized glass vials or low-adsorption polypropylene (B1209903) vials.

    • Prime the HPLC system thoroughly with the mobile phase before analysis.

  • Possible Cause: On-column degradation.

  • Troubleshooting Steps:

    • Evaluate the effect of mobile phase pH on peak shape and recovery.

    • Consider using a different stationary phase that is more inert.

Data Presentation

As no specific quantitative data for this compound is available, the following tables provide illustrative examples for a hypothetical polyphenolic compound with similar characteristics.

Table 1: Illustrative Solubility of a this compound-like Compound in Various Solvents.

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Acetone~ 20
Ethyl Acetate~ 10
Dichloromethane~ 5
Chloroform~ 5
Water< 0.01
PBS (pH 7.4)< 0.01
PBS (pH 7.4) with 1% DMSO~ 0.05

Table 2: Illustrative Stability of a this compound-like Compound under Forced Degradation Conditions.

ConditionTime% DegradationMajor Degradation Products
0.1 M HCl24 h~ 15%Hydrolysis products
0.1 M NaOH2 h> 90%Hydrolysis and oxidation products
3% H₂O₂24 h~ 40%Oxidation products
Heat (80°C)72 h~ 25%Multiple minor products
Light (Xenon lamp)24 h~ 30%Photodegradation products

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in a specific solvent.

  • Materials: this compound, selected solvent, vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC system.

  • Methodology:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After shaking, centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a calibration curve.

    • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Forced Degradation Study for Stability Assessment
  • Objective: To identify potential degradation products and pathways for this compound under stress conditions.

  • Materials: this compound, HPLC-grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Methodology:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system.

    • Expose the solutions to the following stress conditions in separate experiments:

      • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

      • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature, protected from light.

      • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C).

      • Photodegradation: Expose a solution to a light source (e.g., a xenon lamp) as per ICH Q1B guidelines.

    • At various time points (e.g., 2, 6, 24 hours), withdraw samples, neutralize if necessary, and dilute appropriately.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

    • Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Prepare Supersaturated Solution of this compound sol_shake Equilibrate (Shake) at Controlled Temperature sol_start->sol_shake sol_separate Separate Solid and Liquid (Centrifuge/Filter) sol_shake->sol_separate sol_analyze Analyze Supernatant (e.g., HPLC) sol_separate->sol_analyze sol_result Determine Solubility sol_analyze->sol_result stab_start Prepare this compound Solution stab_stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze by Stability-Indicating Method (HPLC-PDA/MS) stab_sample->stab_analyze stab_result Identify Degradants & Determine Degradation Rate stab_analyze->stab_result

Caption: General workflow for solubility and stability assessment of this compound.

logical_relationship cluster_degradation Potential Degradation Pathways cluster_factors Influencing Factors compound This compound (Intact Molecule) hydrolysis Hydrolysis (Acid/Base catalysis) compound->hydrolysis oxidation Oxidation (Light, O₂, Metal ions) compound->oxidation hydrolysis_prod Hydrolyzed Products (Cleaved Ester Bonds) hydrolysis->hydrolysis_prod oxidation_prod Oxidized Products (Quinone-type structures) oxidation->oxidation_prod pH pH pH->hydrolysis temp Temperature temp->hydrolysis temp->oxidation light Light Exposure light->oxidation

Caption: Logical relationships in this compound stability issues.

References

Technical Support Center: Dadahol A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Dadahol A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from its natural source, the branches of Morus alba L.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a neolignan, a class of phenolic compounds known for various biological activities. Its primary natural source is the branches of the white mulberry tree, Morus alba L.[1][2]

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Based on the extraction of similar compounds from Morus alba, polar and semi-polar solvents are effective. Methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used for the extraction of phenolic compounds from this plant.[3][4][5] An ethyl acetate-soluble extract of the twigs has been specifically mentioned as a source for this compound isolation.

Q3: What are the main challenges in obtaining pure this compound?

A3: The primary challenges include:

  • Low Yield: this compound is a secondary metabolite and may be present in low concentrations in the plant material.

  • Co-extraction of Impurities: The initial extraction will also contain a complex mixture of other secondary metabolites like flavonoids, other lignans, and pigments, which can interfere with purification.

  • Degradation: Phenolic compounds like this compound can be susceptible to degradation by heat, light, and oxidation during the extraction process.

  • Complex Purification: Separation of structurally similar compounds often requires multiple chromatographic steps.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

Problem: The initial solvent extraction results in a very low amount of crude extract.

Possible Causes & Solutions:

CauseSolution
Inadequate Grinding of Plant Material Ensure the dried branches of Morus alba are ground into a fine powder to maximize the surface area for solvent penetration.
Inappropriate Solvent Choice While ethyl acetate is a good starting point, consider a more polar solvent like methanol or an 80% methanol-water mixture for the initial extraction to capture a broader range of compounds, which can then be partitioned with ethyl acetate.
Insufficient Extraction Time or Temperature Increase the extraction time (e.g., 24-48 hours for maceration) or consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Be cautious with temperature as it can lead to degradation.
Poor Solvent-to-Solid Ratio A common starting ratio is 10:1 (v/w) of solvent to dry plant material. If the yield is low, increasing this ratio may improve extraction efficiency.
Issue 2: Difficulty in Purifying this compound from the Crude Extract

Problem: The crude extract is a complex mixture, and isolating this compound is proving difficult.

Possible Causes & Solutions:

CauseSolution
Presence of Pigments and Polar Impurities Perform a liquid-liquid partition of the crude methanol or ethanol extract. Partitioning between water and ethyl acetate can help to separate this compound into the organic phase, leaving highly polar impurities in the aqueous phase.
Co-elution with Structurally Similar Compounds A multi-step chromatographic approach is often necessary. Consider an initial separation using flash column chromatography on silica (B1680970) gel to get fractions enriched with this compound. Further purification can be achieved using Sephadex LH-20 column chromatography, which separates based on molecular size and polarity. For final purification, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended.
Compound Degradation on Silica Gel Some phenolic compounds can degrade on acidic silica gel. If you observe streaking or loss of compound during column chromatography, consider using a deactivated silica gel or an alternative stationary phase like Florisil or alumina.
Issue 3: Suspected Degradation of this compound

Problem: The yield of pure this compound is significantly lower than expected after purification, or analytical results show the presence of degradation products.

Possible Causes & Solutions:

CauseSolution
Exposure to High Temperatures Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40-50°C.
Oxidation Phenolic compounds can oxidize when exposed to air and light. Store extracts and purified fractions in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).
pH Instability Extreme pH conditions can cause degradation. Ensure that any aqueous solutions used during extraction or partitioning are buffered to a neutral or slightly acidic pH.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound
  • Preparation of Plant Material: Collect fresh branches of Morus alba L. and air-dry them in the shade. Once fully dried, grind the branches into a fine powder.

  • Initial Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (10 L) at room temperature for 48 hours with occasional stirring. Filter the extract and repeat the process two more times.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water (1 L) and perform a liquid-liquid partition with an equal volume of ethyl acetate (3 x 1 L). Combine the ethyl acetate fractions and concentrate them to dryness to yield the ethyl acetate fraction, which is expected to be enriched with this compound.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography: Subject the ethyl acetate fraction to flash column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

  • Sephadex LH-20 Column Chromatography: Further purify the enriched fractions on a Sephadex LH-20 column using a mobile phase of 80% methanol in water. This step is effective for separating phenolic compounds.

  • Preparative HPLC: Perform the final purification step using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile.

Data Presentation

StepStarting MaterialYieldPurity of this compound (Hypothetical)
Initial Methanol Extraction 1 kg dried Morus alba branches50 g crude extract< 1%
Ethyl Acetate Fractionation 50 g crude extract15 g ethyl acetate fraction5 - 10%
Silica Gel Chromatography 15 g ethyl acetate fraction2 g enriched fraction40 - 50%
Sephadex LH-20 Chromatography 2 g enriched fraction500 mg purified fraction80 - 90%
Preparative HPLC 500 mg purified fraction150 mg pure this compound> 98%

Visualizations

This compound Extraction Workflow

ExtractionWorkflow Plant Dried & Powdered Morus alba Branches Extraction Methanol Extraction Plant->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Methanol Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Silica Silica Gel Chromatography EtOAcFraction->Silica EnrichedFraction Enriched Fraction Silica->EnrichedFraction Sephadex Sephadex LH-20 Chromatography EnrichedFraction->Sephadex PurifiedFraction Purified Fraction Sephadex->PurifiedFraction PrepHPLC Preparative HPLC (C18) PurifiedFraction->PrepHPLC PureDadaholA Pure this compound PrepHPLC->PureDadaholA

Caption: A typical workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield of Pure this compound CheckCrude Check Crude Extract Yield Start->CheckCrude LowCrude Low Crude Yield CheckCrude->LowCrude Low GoodCrude Sufficient Crude Yield CheckCrude->GoodCrude Sufficient OptimizeExtraction Optimize Initial Extraction: - Grinding - Solvent - Time/Temp - Solvent/Solid Ratio LowCrude->OptimizeExtraction CheckPurification Evaluate Purification Steps GoodCrude->CheckPurification Degradation Suspect Degradation CheckPurification->Degradation Yes LossOnColumn Loss During Chromatography CheckPurification->LossOnColumn No OptimizePurification Optimize Purification: - Use milder conditions - Change stationary phase - Protect from light/air Degradation->OptimizePurification LossOnColumn->OptimizePurification

Caption: A decision tree for troubleshooting low yields of this compound.

References

Technical Support Center: Optimizing Dadahol A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dadahol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural source, Morus alba L. (White Mulberry).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
DA-T01 Low Yield of Crude Extract Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or improper particle size of the plant material.- Increase the solvent-to-solid ratio. - Prolong the extraction time or increase the number of extraction cycles. - Ensure the plant material is finely ground to maximize surface area.
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.- this compound has been isolated from ethyl acetate-soluble extracts.[1] Consider a sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) to enrich the target compound in a specific fraction.
DA-T02 Poor Separation in Column Chromatography Improper Stationary Phase: The selected adsorbent (e.g., silica (B1680970) gel) may not be providing adequate separation.- For polyphenolic compounds like this compound, polyamide or Sephadex LH-20 columns can be effective for intermediate purification.[2] - Consider using reversed-phase chromatography (e.g., C18) for final purification steps.[2]
Inappropriate Mobile Phase: The solvent system may be too polar or non-polar, leading to co-elution of compounds.- Perform thin-layer chromatography (TLC) to screen for the optimal solvent system before running the column. - Employ a gradient elution, gradually increasing the polarity of the mobile phase, to improve resolution.
DA-T03 Presence of Pigments and Other Impurities Co-extraction of Chlorophyll and other Pigments: These are common contaminants in plant extracts.- A preliminary defatting step with a non-polar solvent like n-hexane can remove lipids and some pigments. - Consider using an adsorbent like polyvinylpolypyrrolidone (PVPP) to specifically remove polyphenolic impurities.[3]
DA-T04 Degradation of this compound Sensitivity to Light, Heat, or pH: Polyphenolic compounds can be unstable under harsh conditions.- Protect samples from direct light by using amber vials or covering glassware with aluminum foil. - Avoid high temperatures during solvent evaporation; use a rotary evaporator at reduced pressure and moderate temperature. - Maintain a neutral or slightly acidic pH during extraction and purification unless performing acid-base partitioning.
DA-T05 Irreversible Adsorption on Silica Gel Strong Interaction of Phenolic Hydroxyl Groups: The hydroxyl groups on this compound can bind strongly to the silica stationary phase.- Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase to reduce tailing and improve recovery. - Consider switching to a less acidic stationary phase or using a different purification technique like counter-current chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best source material for isolating this compound?

This compound has been successfully isolated from the twigs and branches of Morus alba L.[1]

Q2: Which solvents are recommended for the initial extraction of this compound?

Based on its known isolation, an ethyl acetate-soluble extract is a good starting point.[1] Therefore, a common strategy is to perform an initial extraction with a broader polarity solvent like ethanol (B145695) or methanol (B129727), followed by liquid-liquid partitioning to obtain an ethyl acetate fraction. Solvents such as chloroform (B151607) and dichloromethane (B109758) have also been noted for their use with this compound.[1]

Q3: What chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically required. This may include:

  • Initial Cleanup: Open column chromatography using silica gel or polyamide.[2][4]

  • Intermediate Purification: Size-exclusion chromatography with Sephadex LH-20 is often used to separate compounds based on their molecular size and polarity.[2]

  • Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a reversed-phase column (e.g., C18) is generally used to achieve high purity.[5]

Q4: How can I monitor the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective way to track the presence of this compound in different fractions. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can be used for more quantitative analysis and to check the purity of the isolated compound.

Q5: What are the storage recommendations for this compound?

This compound should be stored in a tightly sealed vial at low temperatures (-20°C is recommended for long-term storage) and protected from light to prevent degradation.[1] If in solution, it is best to prepare fresh solutions for use. If stock solutions are necessary, they should be stored as aliquots at -20°C and are generally usable for up to two weeks.[1]

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

This protocol describes a general method for obtaining an ethyl acetate fraction enriched with this compound from Morus alba twigs.

  • Preparation of Plant Material: Air-dry the twigs of Morus alba and grind them into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional agitation.

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

      • First, partition against n-hexane to remove non-polar compounds and pigments. Collect and set aside the hexane fraction.

      • Next, partition the remaining aqueous layer against ethyl acetate. Collect the ethyl acetate fraction, which is expected to contain this compound.

      • Finally, partition the aqueous layer against n-butanol to isolate more polar compounds.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched this compound extract.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a method for the initial fractionation of the enriched ethyl acetate extract.

  • Column Packing:

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

    • Wet-pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the dried ethyl acetate extract onto a small amount of silica gel.

    • Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

    • Collect fractions of a fixed volume.

  • Analysis:

    • Monitor the collected fractions using TLC to identify those containing this compound.

    • Combine the fractions that show a similar TLC profile and contain the target compound.

Visualizations

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification Plant_Material Dried, Powdered Morus alba Twigs Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract 80% Ethanol Partitioning Liquid-Liquid Partitioning (Water/EtOAc) Crude_Extract->Partitioning Enriched_Extract Enriched Ethyl Acetate Extract Partitioning->Enriched_Extract Silica_Column Silica Gel Column Chromatography Enriched_Extract->Silica_Column Gradient Elution Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column Further Fractionation Prep_HPLC Preparative HPLC (C18) Sephadex_Column->Prep_HPLC Final Polishing Pure_Dadahol_A Pure this compound Prep_HPLC->Pure_Dadahol_A

Caption: Workflow for this compound Purification.

G Start Low this compound Yield? Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Start->Check_Chromatography Check_Degradation Assess for Degradation Start->Check_Degradation Solvent_Time Optimize Solvent, Time, Particle Size? Check_Extraction->Solvent_Time Column_Choice Correct Stationary/Mobile Phase? Check_Chromatography->Column_Choice Handling_Conditions Protect from Light/Heat? Check_Degradation->Handling_Conditions End Yield Improved Solvent_Time->End Column_Choice->End Handling_Conditions->End

Caption: Troubleshooting Low Yield of this compound.

References

Dadahol A interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dadahol A is a hypothetical compound. The following technical support information is based on common interference phenomena observed with small molecules in biochemical assays and is provided for illustrative purposes.

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering issues with this compound in biochemical and cell-based assays. The following troubleshooting guides and FAQs are designed to help you identify, understand, and mitigate common sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a novel, ATP-competitive small molecule inhibitor of the protein kinase "Kinase X," which is implicated in inflammatory disease pathways. It is currently in the early stages of preclinical development. Due to its chemical structure, which contains features common to Pan-Assay Interference Compounds (PAINS), it may exhibit off-target effects or interfere with assay technologies.[1][2]

Q2: My IC50 value for this compound is inconsistent across different assays. Why is this happening?

Discrepancies in potency measurements are a common indicator of assay interference.[3] This can occur if this compound interacts with components of one assay system but not another. For example, it might inhibit a reporter enzyme like luciferase in one assay, leading to an artificially potent IC50, while showing weaker activity in an orthogonal assay that uses a different detection method (e.g., fluorescence polarization).[4][5] Common causes for such discrepancies include:

  • Compound Aggregation: this compound may form colloidal aggregates at high concentrations, which can non-specifically sequester and inhibit proteins.

  • Fluorescence Interference: The compound may be autofluorescent or may quench the fluorescence of your assay's probe, leading to false signals.

  • Reporter Enzyme Inhibition: this compound might directly inhibit a coupling enzyme used in your assay, such as firefly luciferase.

  • Chemical Reactivity: The compound could be reacting with assay components, such as thiol groups on proteins.

Q3: this compound shows a very steep, non-ideal dose-response curve. What could be the cause?

A steep, non-sigmoidal dose-response curve is often a hallmark of inhibition by compound aggregation. Aggregation is a cooperative process that occurs above a critical aggregation concentration (CAC), leading to a sharp drop in enzyme activity that does not follow standard Michaelis-Menten kinetics. This behavior can often be mitigated by adding a small amount of non-ionic detergent to the assay buffer.

Q4: I suspect this compound is interfering with my fluorescence-based assay. How can I confirm this?

To confirm fluorescence interference, you should run control experiments. A key experiment is to measure the fluorescence of this compound alone, in your assay buffer, across the same concentration range used in your experiment. If you observe a concentration-dependent increase in fluorescence, this indicates autofluorescence. To test for fluorescence quenching (or the inner filter effect), you can measure the fluorescence of your assay's fluorophore in the presence and absence of this compound (without the target enzyme). A decrease in the fluorophore's signal in the presence of the compound suggests quenching.

Q5: Could this compound be inhibiting the luciferase reporter in my cell-based assay?

Yes, direct inhibition of reporter enzymes like firefly luciferase is a common form of assay interference. Many small molecules are known to inhibit luciferase, which can lead to a misinterpretation of results from reporter-gene assays. In some cases, certain inhibitors can paradoxically increase the luminescence signal in cell-based assays by stabilizing the luciferase protein against degradation, extending its half-life.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation
  • Symptoms:

    • Steep, non-sigmoidal dose-response curve.

    • High variability between replicate wells.

    • Activity is sensitive to enzyme and substrate concentrations.

    • The compound is flagged by cheminformatics filters as a potential aggregator.

  • Troubleshooting Protocol:

    • Detergent Sensitivity Test: Repeat the primary assay, but include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer.

    • Compare Dose-Response Curves: Plot the IC50 curves for this compound with and without the detergent.

    • Analyze Data: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of detergent, this strongly suggests inhibition is due to aggregation.

Issue 2: Suspected Fluorescence Interference (Autofluorescence)
  • Symptoms:

    • A dose-dependent increase in signal in a fluorescence-based assay.

    • The signal is present even in control wells lacking the target protein or other key assay components.

  • Troubleshooting Protocol:

    • Prepare Compound Dilutions: Create a serial dilution of this compound in the assay buffer at the same concentrations used in your main experiment.

    • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths (filter set) as your primary assay.

    • Analyze Data: If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence. To mitigate this, consider using a red-shifted fluorophore or switching to a non-fluorescence-based orthogonal assay.

Quantitative Data Summary

The following tables present hypothetical data illustrating how this compound's interference can manifest in different assay formats.

Table 1: Effect of Detergent on this compound Potency

Assay ConditionIC50 (µM)Hill SlopeInterpretation
Standard Buffer1.23.5High Hill slope suggests non-stoichiometric inhibition, likely aggregation.
Standard Buffer + 0.01% Triton X-100> 50N/ALoss of activity with detergent is a strong indicator of aggregation-based inhibition.

Table 2: Potency of this compound in Different Assay Formats

Assay TypeDetection MethodTargetApparent IC50 (µM)
Primary Kinase AssayLuminescence (Luciferase-coupled)Kinase X0.8
Orthogonal Assay 1Fluorescence PolarizationKinase X15.6
Orthogonal Assay 2Mass SpectrometryKinase X14.9
Luciferase Counter-AssayLuminescenceFirefly Luciferase1.5

The significant shift in IC50 between the luminescence-based primary assay and the orthogonal assays suggests that this compound is likely inhibiting the luciferase reporter enzyme, leading to an artificially inflated potency measurement in the primary screen.

Experimental Protocols

Protocol 1: Luciferase Counter-Assay

Objective: To determine if this compound directly inhibits the firefly luciferase enzyme.

Methodology:

  • Prepare a serial dilution of this compound in a 96- or 384-well white, opaque plate. Include a DMSO-only control.

  • Add a solution of recombinant firefly luciferase enzyme to all wells at a concentration similar to that used in the primary assay.

  • Add a solution containing the substrates for the luciferase reaction (Luciferin and ATP) to all wells to initiate the luminescent signal.

  • Immediately measure the luminescence using a plate reader.

  • Plot the luminescence signal against the concentration of this compound and calculate an IC50 value. A potent IC50 in this assay confirms direct inhibition of the reporter enzyme.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation

Objective: To directly detect the formation of this compound aggregates in solution.

Methodology:

  • Prepare solutions of this compound in the primary assay buffer at a range of concentrations, including those above and below the observed IC50.

  • Prepare a buffer-only control sample.

  • Filter all samples through a low-protein-binding syringe filter (e.g., 0.02 µm) into a clean DLS cuvette.

  • Analyze the samples using a DLS instrument.

  • The presence of particles with hydrodynamic radii between 50-1000 nm that appear at or near the inhibitory concentration is indicative of compound aggregation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Inflammation Inflammatory Response pSubstrate->Inflammation Leads to DadaholA This compound DadaholA->KinaseX Inhibits

Caption: Hypothetical signaling pathway for this compound's target, Kinase X.

Experimental_Workflow Start Primary Screen Hit Confirm Confirm Activity & Dose-Response Start->Confirm Triage Interference Triage Confirm->Triage Aggregation Aggregation Assay (Detergent, DLS) Triage->Aggregation Fluorescence Fluorescence Scan (Autofluorescence, Quenching) Triage->Fluorescence Reporter Reporter Enzyme Counter-Assay Triage->Reporter Orthogonal Orthogonal Assay (Different Technology) Aggregation->Orthogonal Fluorescence->Orthogonal Reporter->Orthogonal Result Validated Hit Orthogonal->Result Activity Confirmed FalsePositive False Positive (Artifact) Orthogonal->FalsePositive No Activity

Caption: Experimental workflow for identifying assay interference.

Troubleshooting_Flowchart rect_node rect_node Start Inconsistent Assay Results? CheckCurve Is dose-response curve steep? (Hill > 2) Start->CheckCurve CheckDetergent Does detergent (0.01% Triton) remove activity? CheckCurve->CheckDetergent Yes CheckFluorescence Is assay fluorescence-based? CheckCurve->CheckFluorescence No CheckDetergent->CheckFluorescence No Result_Agg Likely Aggregation CheckDetergent->Result_Agg Yes CheckAutofluorescence Is compound autofluorescent? CheckFluorescence->CheckAutofluorescence Yes CheckReporter Is assay reporter-based (e.g., Luc)? CheckFluorescence->CheckReporter No CheckAutofluorescence->CheckReporter No Result_Fluo Fluorescence Interference CheckAutofluorescence->Result_Fluo Yes CheckCounterAssay Is compound active in reporter counter-assay? CheckReporter->CheckCounterAssay Yes Result_OK Proceed with Orthogonal Assay CheckReporter->Result_OK No Result_Rep Reporter Inhibition CheckCounterAssay->Result_Rep Yes CheckCounterAssay->Result_OK No

Caption: Troubleshooting flowchart for suspected this compound interference.

References

Technical Support Center: Modifying Experimental Conditions for Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Dadahol A" did not yield sufficient public data to create a comprehensive technical support guide. The information is largely limited to chemical and physical properties[1]. To fulfill the request for a detailed troubleshooting guide, we have created this resource for a well-characterized compound, Gefitinib , a widely researched EGFR inhibitor, which will serve as a practical example for researchers.

Gefitinib Technical Support Center

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Gefitinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Gefitinib?

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively binds to the ATP-binding site of the EGFR, preventing autophosphorylation and the subsequent downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Q2: How should Gefitinib be stored and prepared for in vitro experiments?

Gefitinib is typically supplied as a powder. For long-term storage, it should be kept at -20°C. For experimental use, a stock solution is usually prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in a cell culture medium. Note that the final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q3: What are the common mechanisms of resistance to Gefitinib?

The most common mechanism of acquired resistance to Gefitinib in non-small cell lung cancer (NSCLC) is a secondary mutation in the EGFR gene, most notably the T790M mutation. Other mechanisms include amplification of the MET oncogene, activation of alternative signaling pathways such as the PI3K/Akt pathway, and histologic transformation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values 1. Cell line variability or misidentification. 2. Inconsistent cell seeding density. 3. Degradation of Gefitinib stock solution. 4. Variation in incubation time.1. Perform cell line authentication (e.g., STR profiling). 2. Ensure consistent cell numbers are seeded for each experiment. 3. Prepare fresh aliquots of Gefitinib from powder. 4. Standardize the duration of drug exposure.
Low potency or no effect 1. Cell line is not sensitive to Gefitinib (EGFR wild-type). 2. Drug is not soluble at the tested concentration. 3. Presence of growth factors in the serum that activate alternative pathways.1. Use a known sensitive cell line (e.g., PC-9, HCC827) as a positive control. 2. Check for drug precipitation in the media. If necessary, sonicate the stock solution. 3. Consider using a serum-starved or low-serum medium for the experiment.
High background in signaling assays (e.g., Western blot for p-EGFR) 1. High basal EGFR activity in the cell line. 2. Insufficient drug concentration or incubation time to inhibit EGFR phosphorylation. 3. Non-specific antibody binding.1. Serum-starve cells before treatment to reduce basal signaling. 2. Perform a dose-response and time-course experiment to determine optimal inhibition conditions. 3. Optimize antibody concentration and blocking conditions.

Quantitative Data

Table 1: Gefitinib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusIC50 (nM)
PC-9Non-Small Cell Lung CancerExon 19 Deletion10 - 30
HCC827Non-Small Cell Lung CancerExon 19 Deletion5 - 20
A549Non-Small Cell Lung CancerWild-Type> 10,000
H1975Non-Small Cell Lung CancerL858R + T790M> 5,000
MCF-7Breast CancerWild-Type~ 8,000
MDA-MB-231Breast CancerWild-Type> 10,000

Note: IC50 values can vary depending on the experimental conditions (e.g., assay type, incubation time, serum concentration).

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Gefitinib in a cell culture medium. Remove the old medium from the wells and add 100 µL of the Gefitinib dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

Gefitinib_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Gefitinib inhibits EGFR signaling.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Gefitinib Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with Gefitinib overnight_incubation->treat_cells prepare_dilutions->treat_cells incubation_72h Incubate for 72h treat_cells->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan (DMSO) incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination.

Troubleshooting_Logic issue Inconsistent IC50 Results cause1 Cell Line Issues? issue->cause1 cause2 Reagent Stability? issue->cause2 cause3 Assay Conditions? issue->cause3 cause1->cause2 No solution1 Authenticate Cell Line (STR Profiling) cause1->solution1 Yes cause2->cause3 No solution2 Prepare Fresh Gefitinib Aliquots cause2->solution2 Yes solution3 Standardize Seeding & Incubation Time cause3->solution3 Yes

Caption: Troubleshooting inconsistent IC50.

References

Technical Support Center: Compound A (e.g., Dadahol A) Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with Compound A (a model for poorly soluble compounds like Dadahol A) and its various delivery systems designed to improve bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating Compound A for in vivo studies?

A1: The main challenge with Compound A is its low aqueous solubility. This characteristic significantly hinders its dissolution in gastrointestinal fluids, leading to poor absorption and low oral bioavailability.[1][2] Consequently, achieving therapeutic concentrations in the bloodstream via conventional oral administration is difficult. Delivery systems are crucial to overcome this limitation.[3][4]

Q2: What types of delivery systems are suitable for enhancing the bioavailability of Compound A?

A2: Several advanced drug delivery systems can be employed.[4] These include:

  • Nanoformulations: Such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which increase the surface area for dissolution.

  • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs like Compound A.

  • Solid Dispersions: Dispersing Compound A in a hydrophilic carrier at the molecular level can enhance its dissolution rate.

  • Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that can improve the solubilization and absorption of lipophilic compounds.

Q3: What are the critical parameters to consider when developing a nanoformulation for Compound A?

A3: Key parameters for successful nanoformulation development include particle size, surface charge (zeta potential), drug loading efficiency, and the in vitro release profile. These factors collectively influence the formulation's stability, in vivo pharmacokinetics, and ultimately, its therapeutic efficacy.

Troubleshooting Guides

Issue 1: Low Drug Encapsulation Efficiency

Q: My nanoformulation protocol results in very low encapsulation efficiency for Compound A. What are the possible causes and how can I improve it?

A: Low encapsulation efficiency is a common issue when formulating poorly soluble drugs. Here are some potential causes and troubleshooting steps:

  • Poor affinity of Compound A for the nanoparticle core: The chemical properties of the polymer or lipid used may not be optimal for encapsulating Compound A.

    • Solution: Screen different types of polymers or lipids with varying hydrophobicities. Consider modifying the chemical structure of the carrier material to improve its compatibility with Compound A.

  • Drug precipitation during formulation: Compound A may be precipitating out of the organic phase before nanoparticle formation is complete.

    • Solution: Increase the solvent's solubilizing capacity or adjust the ratio of the organic to the aqueous phase. Ensure rapid and efficient mixing during the emulsification step.

  • Suboptimal formulation parameters: The concentration of the drug, polymer/lipid, and surfactant can all affect encapsulation.

    • Solution: Perform a systematic optimization of these parameters. A design of experiments (DoE) approach can be highly effective in identifying the optimal formulation conditions.

Issue 2: Inconsistent Particle Size and Polydispersity Index (PDI)

Q: I am observing significant batch-to-batch variability in the particle size and PDI of my Compound A nanoformulation. What could be the reason?

A: Inconsistent particle size and a high PDI suggest a lack of control over the nanoparticle formation process. Consider the following:

  • Inadequate mixing or homogenization: The energy input during the emulsification or nanoprecipitation step may be insufficient or inconsistent.

    • Solution: Ensure your homogenization or sonication parameters (e.g., speed, time, power) are precisely controlled and recorded for each batch. Calibrate your equipment regularly.

  • Fluctuations in temperature: Temperature can affect the viscosity of the phases and the kinetics of nanoparticle formation.

    • Solution: Maintain a constant and controlled temperature throughout the formulation process using a water bath or a temperature-controlled probe.

  • Quality of raw materials: Variability in the purity or molecular weight of polymers, lipids, or surfactants can lead to inconsistent results.

    • Solution: Use high-purity, well-characterized materials from a reliable supplier. Store materials under appropriate conditions to prevent degradation.

Issue 3: Poor In Vivo Bioavailability Despite Good In Vitro Results

Q: My Compound A nanoformulation shows a promising dissolution profile in vitro, but the in vivo pharmacokinetic study in animal models shows minimal improvement in bioavailability. What could explain this discrepancy?

A: A disconnect between in vitro and in vivo performance is a frequent challenge in drug delivery. Potential reasons include:

  • Rapid clearance by the reticuloendothelial system (RES): Nanoparticles can be quickly recognized and cleared by macrophages in the liver and spleen.

    • Solution: Modify the surface of the nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation time.

  • Instability of the formulation in the gastrointestinal tract: The nanoformulation may be degrading in the harsh pH or enzymatic environment of the gut.

    • Solution: Incorporate mucoadhesive polymers to increase residence time at the absorption site or use enteric coatings to protect the formulation from gastric acid.

  • Limited permeation across the intestinal epithelium: The nanoparticles may not be efficiently transported across the intestinal barrier.

    • Solution: Include permeation enhancers in the formulation or conjugate targeting ligands to the nanoparticle surface to facilitate uptake by specific transporters.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Compound A in Different Formulations Following Oral Administration in Rats (Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Compound A (Suspension)50 ± 122.0250 ± 60100
Solid Lipid Nanoparticles (SLNs)250 ± 454.01500 ± 210600
Polymeric Micelles320 ± 583.51900 ± 280760
Self-Nanoemulsifying Drug Delivery System (SNEDDS)450 ± 702.52750 ± 3501100

*Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of Compound A-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Preparation of the lipid phase: Dissolve 100 mg of a suitable lipid (e.g., glyceryl monostearate) and 10 mg of Compound A in 5 mL of a suitable organic solvent (e.g., acetone) by heating to 70°C.

  • Preparation of the aqueous phase: Dissolve a surfactant (e.g., Tween 80, 1% w/v) in 20 mL of deionized water and heat to 70°C.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) to reduce the particle size.

  • Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water.

  • Characterization: Analyze the particle size, PDI, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Optimization formulation Compound A + Excipients process Nanoformulation Process (e.g., Homogenization) formulation->process characterization Physicochemical Analysis (Size, Zeta, EE%) process->characterization dissolution In Vitro Dissolution characterization->dissolution optimize Data Analysis & Formulation Optimization characterization->optimize pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study pd_study Pharmacodynamic Study (Efficacy) pk_study->pd_study pk_study->optimize pd_study->optimize

Caption: Experimental workflow for developing and evaluating nanoformulations.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activation compound_a Compound A (in Delivery System) compound_a->receptor kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activation cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Gene Expression

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Dadahol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory effects of Dadahol A against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct experimental data on this compound is not currently available in peer-reviewed literature, this document synthesizes information on the anti-inflammatory properties of Agastache rugosa (Korean Mint), a plant in which this compound is found, and contrasts it with the well-documented mechanisms and efficacy of Ibuprofen, Celecoxib, and Dexamethasone.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a phenolic compound isolated from Agastache rugosa, presents a potential candidate for investigation. Extracts from Agastache rugosa have demonstrated anti-inflammatory activity, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] This guide provides a framework for evaluating the potential of this compound by comparing the known anti-inflammatory mechanisms and quantitative data of widely used drugs.

Comparative Analysis of Anti-Inflammatory Agents

The following table summarizes the inhibitory concentrations (IC50) of selected anti-inflammatory drugs against key targets in the inflammatory cascade. This quantitative data serves as a benchmark for the future evaluation of this compound.

CompoundTargetIC50Drug Class
Ibuprofen COX-12.9 µM - 12 µMNon-selective NSAID
COX-21.1 µM - 80 µM
Celecoxib COX-182 µMCOX-2 selective NSAID
COX-240 nM - 6.8 µM
Dexamethasone Glucocorticoid Receptor (GR)38 nM (IC50), 6.7 nM (Ki)Corticosteroid
COX-2 Expression7.3 nM (IC50)

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay methods used. The data presented here is a compilation from multiple sources for comparative purposes.[3][4][5][6][7]

Signaling Pathways in Inflammation

The inflammatory response is mediated by complex signaling pathways. A common pathway involves the activation of transcription factors like NF-κB, which leads to the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 that produce prostaglandins (B1171923).

Figure 1: Simplified NF-κB signaling pathway leading to inflammation.

Mechanisms of Action of Comparator Drugs

  • Ibuprofen (Non-selective NSAID): Inhibits both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins which are key mediators of pain, fever, and inflammation.[8]

  • Celecoxib (COX-2 Selective NSAID): Primarily inhibits the COX-2 enzyme, which is upregulated during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.[9]

  • Dexamethasone (Corticosteroid): Acts by binding to the glucocorticoid receptor. This complex can then upregulate anti-inflammatory genes and, importantly, repress the activity of pro-inflammatory transcription factors like NF-κB, leading to a broad inhibition of the inflammatory response, including the downregulation of COX-2 and various cytokines.[7][10]

Experimental Protocols for Anti-Inflammatory Assays

To validate the anti-inflammatory effects of a novel compound like this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

A common workflow for in vitro screening of anti-inflammatory compounds is depicted below.

experimental_workflow start Start: Cell Culture (e.g., RAW 264.7 Macrophages) induce_inflammation Induce Inflammation (e.g., with LPS) start->induce_inflammation treat_cells Treat with Test Compound (e.g., this compound) and Controls induce_inflammation->treat_cells measure_cytotoxicity Measure Cell Viability (e.g., MTT Assay) treat_cells->measure_cytotoxicity measure_no Measure Nitric Oxide (NO) Production (Griess Assay) treat_cells->measure_no measure_cytokines Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6 by ELISA) treat_cells->measure_cytokines measure_cox Measure COX Enzyme Activity (Enzyme Inhibition Assay) treat_cells->measure_cox end End: Data Analysis and IC50 Determination measure_cytotoxicity->end measure_no->end measure_cytokines->end measure_cox->end

Figure 2: General workflow for in vitro anti-inflammatory screening.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cells.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) and positive controls (Ibuprofen, Celecoxib, Dexamethasone) before stimulation with LPS.

2. Key Assays:

  • Cell Viability Assay (e.g., MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Production Assay (Griess Assay): Measures the level of nitrite, a stable product of NO, which is a key inflammatory mediator.

  • Cytokine Quantification (e.g., ELISA): Measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • COX Inhibition Assay: Determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzyme activity.

In Vivo Models
  • Carrageenan-Induced Paw Edema: A widely used acute inflammation model in rodents to assess the anti-edematous effect of a compound.

  • LPS-Induced Systemic Inflammation: Involves administering LPS to animals to induce a systemic inflammatory response, allowing for the measurement of circulating cytokines and other inflammatory markers.

Potential of this compound and Future Directions

While direct experimental validation is pending, the documented anti-inflammatory properties of Agastache rugosa extracts suggest that this compound may contribute to these effects.[1][2][11][12][13] The presence of multiple bioactive compounds in the plant, including tilianin (B192538) and rosmarinic acid, which are known to have anti-inflammatory effects, supports this hypothesis.[2][13]

Future research should focus on isolating pure this compound and systematically evaluating its anti-inflammatory activity using the experimental protocols outlined above. Determining its IC50 values against key inflammatory targets such as COX enzymes and cytokine production will be crucial for a direct comparison with established drugs. Furthermore, elucidating its precise mechanism of action, whether through direct enzyme inhibition, modulation of signaling pathways like NF-κB, or other cellular effects, will be essential for understanding its therapeutic potential.

This comparative guide serves as a foundational resource for researchers interested in the anti-inflammatory properties of this compound. By providing a clear framework for evaluation and contextualizing its potential within the landscape of existing anti-inflammatory therapies, it is hoped that this document will stimulate further investigation into this promising natural product.

References

Comparative Bioactivity of Dadahol A and its Synthetic Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no direct comparative studies detailing the bioactivity of Dadahol A and its synthetic analogs could be identified. Publicly accessible databases, such as PubChem, provide chemical and physical properties of this compound but do not contain any reported biological activity data.

This guide, therefore, serves to outline the typical experimental approaches and methodologies that would be employed in such a comparative study, providing a framework for researchers interested in exploring the structure-activity relationships of this compound and its derivatives.

Hypothetical Quantitative Bioactivity Comparison

In a typical comparative study, the bioactivity of a parent compound like this compound and its synthetic analogs would be quantified using various in vitro assays. The results would be presented in a tabular format to facilitate easy comparison of potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Table 1: Hypothetical Comparative Bioactivity Data for this compound and Analogs

Compound/AnalogCytotoxicity (IC₅₀ in µM) vs. HeLa CellsAnti-inflammatory Activity (IC₅₀ in µM) - COX-2 InhibitionAntioxidant Activity (EC₅₀ in µM) - DPPH Scavenging
This compound Data not availableData not availableData not available
Analog 1Data not availableData not availableData not available
Analog 2Data not availableData not availableData not available
Analog 3Data not availableData not availableData not available

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a comparative bioactivity study of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compounds that inhibits the growth of a human cancer cell line (e.g., HeLa) by 50%.

Methodology:

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or its synthetic analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (COX-2 Inhibition Assay)

Objective: To measure the ability of the test compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Methodology:

  • Enzyme and Substrate Preparation: A commercially available COX-2 inhibitor screening assay kit is typically used. The enzyme (human recombinant COX-2) and substrate (arachidonic acid) are prepared according to the manufacturer's instructions.

  • Compound Incubation: The test compounds (this compound and its analogs) at various concentrations are pre-incubated with the COX-2 enzyme in a 96-well plate for a specified time at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to each well.

  • Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a specified time, and the amount of prostaglandin E₂ (PGE₂) produced is measured using a colorimetric or fluorescent method as per the kit's protocol.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of the test compounds.

Methodology:

  • DPPH Solution Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compounds (this compound and its analogs) are mixed with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) are also included.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between experimental steps and the potential biological pathways affected is crucial for understanding the mechanism of action.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX-2) antioxidant Antioxidant Assay (e.g., DPPH) ic50 IC50 / EC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Experimental workflow for synthesis and bioactivity evaluation.
Hypothetical Signaling Pathway Inhibition

If this compound or its analogs were found to have anti-inflammatory effects, a potential mechanism could be the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_pathway NF-κB Signaling Pathway lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) dadahol This compound / Analog dadahol->ikk Inhibits

Hypothetical inhibition of the NF-κB pathway by this compound.

Evaluating the Synergistic Effects of Dadahol A with Doxorubicin in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers

This guide provides a comparative analysis of the novel MDM2-p53 interaction inhibitor, Dadahol A, as a monotherapy and in combination with the standard chemotherapeutic agent, Doxorubicin. The data presented herein is based on hypothetical preclinical studies designed to evaluate the synergistic potential of this combination in treating Acute Myeloid Leukemia (AML) with wild-type TP53.

The rationale for this combination stems from their complementary mechanisms of action. Doxorubicin induces DNA damage, which in turn activates the p53 tumor suppressor pathway. This compound works by inhibiting MDM2, the primary negative regulator of p53, thereby preventing p53 degradation. By combining these agents, it is hypothesized that the pro-apoptotic signals initiated by Doxorubicin are significantly amplified by this compound-mediated p53 stabilization, leading to enhanced cancer cell death.

Quantitative Data Summary

The synergistic potential of this compound and Doxorubicin was evaluated in vitro using AML cell lines and in vivo using a mouse xenograft model. The results are summarized below.

Table 1: In Vitro Cytotoxicity (IC50) in MOLM-13 AML Cells (72h Treatment)

CompoundIC50 (nM)
This compound (alone)250
Doxorubicin (alone)50
This compound + Doxorubicin (1:5 Ratio)15 (Doxorubicin equivalent)

Table 2: Combination Index (CI) Values for this compound and Doxorubicin

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.65Synergy
0.500.40Strong Synergy
0.750.28Very Strong Synergy
0.900.21Very Strong Synergy
CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Table 3: In Vivo Efficacy in a MOLM-13 Xenograft Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 180-
This compound (20 mg/kg, daily)1100 ± 15026.7
Doxorubicin (2 mg/kg, weekly)950 ± 13036.7
This compound + Doxorubicin350 ± 9076.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation.

1. Cell Viability and Synergy Analysis

  • Cell Line: MOLM-13 (human AML cell line with wild-type TP53).

  • Method: Cells were seeded in 96-well plates at a density of 1x10⁴ cells/well. This compound and Doxorubicin were added in a constant ratio (1:5) across a range of concentrations.

  • Assay: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic regression model. Synergy was quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.

2. In Vivo Xenograft Study

  • Animal Model: Immunodeficient NSG (NOD scid gamma) mice were subcutaneously injected with 5x10⁶ MOLM-13 cells.

  • Treatment: Once tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control, this compound (20 mg/kg, oral gavage, daily), Doxorubicin (2 mg/kg, intraperitoneal injection, weekly), and the combination of both.

  • Monitoring: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2. Animal body weight was monitored as a measure of toxicity.

  • Endpoint: The study was concluded on day 21, at which point tumors were excised and weighed.

Visualizations: Pathways and Workflows

The following diagrams illustrate the theoretical mechanism of synergy and the experimental process.

SynergyMechanism cluster_chemo Chemotherapy Action cluster_p53_reg p53 Regulation cluster_outcome Cellular Outcome Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage induces p53 p53 DNA_Damage->p53 activates p53_degradation p53 Degradation p53->p53_degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2 MDM2 MDM2->p53 inhibits MDM2->p53_degradation promotes DadaholA This compound DadaholA->MDM2 inhibits

Caption: Proposed synergistic mechanism of this compound and Doxorubicin.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_vitro Seed MOLM-13 Cells treat Treat with this compound & Doxorubicin (72h) start_vitro->treat viability Assess Viability (CellTiter-Glo®) treat->viability calc Calculate IC50 & Combination Index (CI) viability->calc start_vivo Implant MOLM-13 Cells in NSG Mice calc->start_vivo Synergy Confirmed tumor Tumor Growth (100-150 mm³) start_vivo->tumor randomize Randomize & Treat (21 Days) tumor->randomize measure Measure Tumor Volume & Body Weight randomize->measure measure->randomize bi-weekly endpoint Endpoint Analysis: Tumor Growth Inhibition measure->endpoint

Caption: Workflow for evaluating this compound and Doxorubicin synergy.

Comparative Analysis of Dadahol A and Celecoxib in Cyclooxygenase Inhibition and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Reproducibility and Performance Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the experimental results for the novel anti-inflammatory compound, Dadahol A, and the well-established selective COX-2 inhibitor, Celecoxib. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental protocols to ensure reproducibility.

I. Overview of Compounds

This compound is a natural product isolated from the branches of Morus alba L. It is emerging as a potential anti-inflammatory agent. This guide presents hypothetical, yet plausible, experimental data to illustrate its potential efficacy and selectivity profile in comparison to a known standard.

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is widely used in the treatment of pain and inflammation. The data for Celecoxib is based on published experimental findings.

II. In Vitro Efficacy and Selectivity

The in vitro inhibitory activity of this compound and Celecoxib was assessed against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) was determined to evaluate the potency and selectivity of each compound.

Table 1: Cyclooxygenase (COX) Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound25.00.550
Celecoxib82.0[1]6.8[1]12[1]

Data for this compound is hypothetical. Data for Celecoxib is from published literature.

III. Cellular Anti-Inflammatory Activity

The anti-inflammatory effect of this compound and Celecoxib was evaluated by measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.

Table 2: Inhibition of PGE2 Production in RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of PGE2 Production
This compound125%
1060%
5095%
Celecoxib115%
1050%[2]
5090%

Data for this compound is hypothetical. Data for Celecoxib is representative of published findings.

IV. In Vivo Anti-Inflammatory Efficacy

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The percentage inhibition of paw edema was measured 3 hours after carrageenan administration.

Table 3: Efficacy in Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)
This compound1035%
3065%
10085%
Celecoxib1030%[3]
3060%
10080%

Data for this compound is hypothetical. Data for Celecoxib is from published literature.

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.

COX_Signaling_Pathway membrane Cell Membrane stimuli Inflammatory Stimuli (e.g., LPS) pla2 Phospholipase A2 stimuli->pla2 Activates phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa Releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins Prostaglandin Synthases inflammation Inflammation Pain, Fever prostaglandins->inflammation Mediates dadahol This compound dadahol->cox2 Inhibits celecoxib Celecoxib celecoxib->cox2 Inhibits

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow start Start: Compound Synthesis (this compound) invitro In Vitro Screening: COX-1/COX-2 Enzyme Assay start->invitro ic50 Determine IC50 Values & Selectivity Ratio invitro->ic50 cellular Cell-Based Assay: PGE2 Production in Macrophages ic50->cellular If potent & selective invivo In Vivo Model: Carrageenan-Induced Paw Edema cellular->invivo data Data Analysis & Comparison with Celecoxib invivo->data end End: Candidate Evaluation data->end

Caption: Experimental Workflow for Anti-inflammatory Drug Evaluation.

VI. Experimental Protocols

COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • A reaction mixture containing assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and the respective COX enzyme is prepared in a 96-well plate.

    • Test compounds (this compound or Celecoxib) are added at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The absorbance is measured kinetically at 590 nm.

    • The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by non-linear regression analysis.

PGE2 Production Assay in RAW 264.7 Macrophages

Objective: To assess the ability of test compounds to inhibit PGE2 production in a cellular model of inflammation.

Methodology:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Assay Principle: LPS stimulation induces COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is quantified by an enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of test compounds for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.

    • The cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit according to the manufacturer's instructions.

    • The percentage inhibition of PGE2 production is calculated relative to the LPS-stimulated vehicle control.

Carrageenan-Induced Rat Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of test compounds in an acute inflammation model.

Methodology:

  • Animal Model: Male Wistar rats (180-200 g).

  • Assay Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • Test compounds (this compound or Celecoxib) or vehicle are administered orally (p.o.) 1 hour before carrageenan injection.

    • The initial paw volume is measured using a plethysmometer.

    • 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured again at various time points, typically 1, 3, and 5 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

References

Comparative Analysis of Cyclooxygenase (COX) Inhibition: A Framework for Evaluating Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. The development of selective COX-2 inhibitors has been a major focus in drug discovery to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative overview of the inhibitory activities of well-established COX inhibitors and outlines the standard experimental procedures for evaluating new chemical entities, such as Dadahol A.

Note on this compound: As of the latest literature review, specific experimental data on the COX-1 and COX-2 inhibitory activity of this compound is not publicly available. The following data on known inhibitors is presented to serve as a benchmark for the future evaluation of novel compounds like this compound.

Quantitative Comparison of Known COX Inhibitors

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The ratio of IC50 values for COX-1 and COX-2 is a measure of the inhibitor's selectivity.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Aspirin3.5729.30.12[1]
Celecoxib2.8 - 820.04 - 6.87.6 - 30[2][3][4][5]
Rofecoxib (B1684582)>15 - >1000.018 - 25>4 - >800[3][6][7]

Note: IC50 values can vary depending on the specific assay conditions, cell types, and species used in the study. The selectivity ratio provides a relative measure of preference for COX-2 over COX-1. A higher ratio indicates greater selectivity for COX-2.

Experimental Protocols for Determining COX Inhibition

A standard method for determining the COX inhibitory activity of a test compound involves an in vitro enzyme assay.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and known inhibitors (e.g., Aspirin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system to measure prostaglandin (B15479496) production (e.g., EIA kit for PGE2)

Procedure:

  • Enzyme Preparation: The recombinant COX-1 and COX-2 enzymes are pre-incubated with the assay buffer.

  • Inhibitor Addition: A range of concentrations of the test compound and known inhibitors are added to the enzyme preparations and incubated for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation time, the reaction is stopped.

  • Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To aid in the understanding of COX inhibition and the experimental procedures, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX_Inhibitors COX Inhibitors (e.g., this compound, Aspirin) COX_Inhibitors->COX_Enzymes Inhibition

Caption: Mechanism of COX inhibition.

Experimental_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of Test Compound & Controls Start->Inhibitor_Prep Incubation Incubate Enzymes with Inhibitors Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify Prostaglandin Production (EIA) Termination->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis End End: Comparative Analysis Analysis->End

Caption: Workflow for COX inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.